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  • Product: 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione
  • CAS: 7501-27-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Foreword: The Enigmatic Status of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione The landscape of chemical research is vast, with countless compounds synthesized a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enigmatic Status of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione

The landscape of chemical research is vast, with countless compounds synthesized and characterized. Yet, some molecules, despite their seemingly straightforward structures, remain elusive in the established chemical registries. 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione is one such compound. While its close analogs, such as the 6-methyl derivative, are documented, a specific CAS number for the 6-ethyl variant is not readily found in major chemical databases. This guide, therefore, serves a dual purpose: to provide a comprehensive theoretical and practical framework for the synthesis and characterization of this intriguing molecule, and to highlight its potential within the broader context of the significant biological activities exhibited by the 1,3,5-triazine-2,4(1H,3H)-dione scaffold.

This document is crafted for the discerning researcher, offering not just protocols, but the scientific rationale behind them. It is a testament to the spirit of scientific inquiry, where the absence of a catalog entry is not a barrier, but an invitation to explore.

The 1,3,5-Triazine-2,4(1H,3H)-dione Core: A Privileged Scaffold in Medicinal Chemistry

The 1,3,5-triazine ring is a versatile heterocyclic motif that has garnered significant attention in the field of medicinal chemistry. Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The dione substitution pattern, in particular, has been a fertile ground for the development of novel therapeutic agents. The presence of two carbonyl groups and multiple nitrogen atoms allows for a rich tapestry of intermolecular interactions, making these compounds adept at binding to various biological targets.

The introduction of an alkyl substituent at the 6-position, such as an ethyl group, can significantly influence the molecule's physicochemical properties, including its lipophilicity, solubility, and metabolic stability. These modifications are crucial in the drug discovery process, as they allow for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.

Synthesis of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione: A Proposed Pathway

Given the absence of a commercial source for 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione, a reliable synthetic route is paramount. Based on established methodologies for the synthesis of 6-alkyl-s-triazine derivatives, a two-step process starting from the readily available cyanuric chloride is proposed.

Step 1: Synthesis of 2,4-Dichloro-6-ethyl-1,3,5-triazine

The initial step involves the selective mono-alkylation of cyanuric chloride using an ethyl Grignard reagent. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for a controlled, stepwise substitution.

Experimental Protocol:

Materials:

  • Cyanuric chloride

  • Ethylmagnesium bromide (in a suitable solvent like THF or diethyl ether)

  • Anhydrous tetrahydrofuran (THF) or other suitable anhydrous solvent

  • Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, anhydrous sodium sulfate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyanuric chloride (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -10°C to 0°C using an ice-salt bath.

  • Slowly add a solution of ethylmagnesium bromide (1.0 equivalent) in THF to the stirred solution of cyanuric chloride via the dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 5°C. The slow addition is crucial to prevent di- and tri-substitution.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of the starting material and the formation of the monosubstituted product.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,4-dichloro-6-ethyl-1,3,5-triazine.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. Therefore, the use of anhydrous solvents and a dry atmosphere (nitrogen or argon) is essential to prevent the decomposition of the Grignard reagent and ensure the success of the reaction.

  • Low Temperature: The reaction is performed at low temperatures to control the reactivity of the Grignard reagent and to favor the monosubstitution of cyanuric chloride. At higher temperatures, the risk of multiple substitutions increases significantly.

  • Slow Addition: The dropwise addition of the Grignard reagent helps to maintain a low local concentration of the nucleophile, further minimizing the formation of undesired byproducts.

Diagram of the Synthetic Workflow:

Synthesis_Step1 cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Cyanuric_Chloride Cyanuric Chloride in Anhydrous THF Reaction_Vessel Reaction at -10°C to 0°C under N2 atmosphere Cyanuric_Chloride->Reaction_Vessel Ethylmagnesium_Bromide Ethylmagnesium Bromide in THF Ethylmagnesium_Bromide->Reaction_Vessel Slow Addition Quenching Quench with sat. aq. NH4Cl Reaction_Vessel->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Product 2,4-Dichloro-6-ethyl-1,3,5-triazine Purification->Product

Caption: Synthesis of 2,4-dichloro-6-ethyl-1,3,5-triazine.

Step 2: Hydrolysis to 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione

The second step involves the hydrolysis of the two remaining chlorine atoms on the triazine ring to yield the desired dione. This can be achieved under either acidic or basic conditions.

Experimental Protocol (Acidic Hydrolysis):

Materials:

  • 2,4-Dichloro-6-ethyl-1,3,5-triazine

  • Aqueous acid (e.g., hydrochloric acid or sulfuric acid)

  • Suitable solvent (e.g., water, dioxane, or a mixture)

Procedure:

  • Dissolve or suspend 2,4-dichloro-6-ethyl-1,3,5-triazine (1.0 equivalent) in a suitable solvent.

  • Add an aqueous solution of a strong acid (e.g., 1 M HCl).

  • Heat the reaction mixture to reflux and monitor the progress of the hydrolysis by TLC or LC-MS.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product remains in solution, neutralize the acid and extract the product with a suitable organic solvent.

  • Purify the crude product by recrystallization.

Causality of Experimental Choices:

  • Acid Catalysis: The hydrolysis of the C-Cl bonds is facilitated by the protonation of the triazine ring nitrogens, which increases the electrophilicity of the carbon atoms attached to the chlorine atoms.

  • Elevated Temperature: The hydrolysis of the relatively unreactive chlorotriazine requires thermal energy to proceed at a reasonable rate.

Diagram of the Synthetic Workflow:

Synthesis_Step2 cluster_reactants Starting Material cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Dichloro_Triazine 2,4-Dichloro-6-ethyl-1,3,5-triazine Hydrolysis Aqueous Acid (e.g., HCl) Reflux Dichloro_Triazine->Hydrolysis Cooling Cool to Room Temperature Hydrolysis->Cooling Isolation Filtration or Extraction Cooling->Isolation Purification Recrystallization Isolation->Purification Product 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione Purification->Product

Caption: Hydrolysis to the final dione product.

Physicochemical Properties and Analytical Characterization

The following table summarizes the predicted physicochemical properties of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione based on its structure and data from analogous compounds.

PropertyPredicted Value/Characteristic
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
Appearance White to off-white solid
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, methanol)
Melting Point Expected to be a high-melting solid, likely >200°C

Analytical Characterization:

The identity and purity of the synthesized 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione should be confirmed using a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - A triplet corresponding to the methyl protons of the ethyl group. - A quartet corresponding to the methylene protons of the ethyl group. - A broad singlet corresponding to the two N-H protons of the triazine ring.
¹³C NMR - A signal for the methyl carbon of the ethyl group. - A signal for the methylene carbon of the ethyl group. - Signals for the carbonyl carbons of the dione. - A signal for the carbon atom of the triazine ring attached to the ethyl group.
Mass Spectrometry (MS) - The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight.
Infrared (IR) Spectroscopy - Strong absorption bands corresponding to the C=O stretching vibrations of the dione. - N-H stretching vibrations. - C-N stretching vibrations of the triazine ring.

Potential Applications in Drug Discovery and Beyond

Derivatives of 1,3,5-triazine-2,4(1H,3H)-dione have shown significant promise in various therapeutic areas. The introduction of a 6-ethyl group could modulate the biological activity of the parent scaffold in several ways, potentially leading to the discovery of novel drug candidates.

Potential Therapeutic Areas:

  • Oncology: Many triazine derivatives have demonstrated potent anticancer activity by targeting various cellular pathways involved in cancer cell proliferation and survival.

  • Inflammation: The triazine scaffold has been explored for the development of anti-inflammatory agents, with some derivatives showing inhibitory activity against key inflammatory mediators.

  • Infectious Diseases: The structural features of triazines make them suitable for targeting enzymes and proteins essential for the survival of various pathogens, including bacteria, viruses, and parasites.

Beyond medicinal chemistry, the unique electronic and structural properties of triazine derivatives make them attractive for applications in materials science , such as in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Conclusion and Future Perspectives

While 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione may currently lack a designated CAS number, its synthesis is readily achievable through established chemical transformations. This guide provides a robust framework for its preparation and characterization, empowering researchers to explore its potential. The rich history of the 1,3,5-triazine-2,4(1H,3H)-dione scaffold in medicinal chemistry suggests that this ethyl-substituted analog is a worthy candidate for further investigation. Its synthesis and subsequent biological evaluation could unveil novel therapeutic agents with improved efficacy and pharmacokinetic properties. The path from a hypothetical molecule to a potential therapeutic is paved with rigorous synthesis, thorough characterization, and insightful biological screening, and this guide serves as the first step on that exciting journey.

References

  • Menicagli, R., Samaritani, S., & Zucchelli, V. (2000). 2-Alkyl-4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride: An Aged Reaction Revisited. Synthesis, 2000(12), 1741-1744.
  • Dudley, J. R., Thurston, J. T., Schaefer, F. C., Holm-Hansen, D., Hull, C. J., & Adams, P. (1951). Cyanuric Chloride Derivatives. I. The Preparation and Reactions of Some 2-Substituted-4,6-dichloro-s-triazines. Journal of the American Chemical Society, 73(7), 2986-2990.
  • Smolin, E. M., & Rapoport, L. (1959).
  • Ostrogovich, G., & Gheorghiu, C. (1937). Ricerche sulle triazine. Nota I. Sulla reazione del cloruro di cianurile con i reattivi di Grignard. Gazzetta Chimica Italiana, 67, 437-446.
  • Shaw, G. (1953). The Hydrolysis of some 2: 4-Dichloro-1: 3: 5-triazines. Journal of the Chemical Society (Resumed), 3428-3432.
  • Junaid, M., et al. (2020). Design, synthesis, and biological evaluation of new 6, N 2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. RSC Advances, 10(43), 25517-25528.[1]

  • Koprowska, K., et al. (2019). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 9(25), 14239-14251.[2]

Sources

Exploratory

Comprehensive Structural Analysis and Crystallography of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione

Target Audience: Structural Biologists, Crystallographers, Agrochemists, and Medicinal Chemists Document Type: Technical Whitepaper & Experimental Guide Executive Summary The compound 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Crystallographers, Agrochemists, and Medicinal Chemists Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The compound 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione represents a critical structural motif in both agrochemical degradation pathways (often as a metabolite of triazine herbicides) and as a highly versatile building block in supramolecular chemistry [1]. Understanding its crystal structure is paramount for rational drug design and materials science, primarily because the 1,3,5-triazine-2,4-dione core acts as a potent hydrogen-bond donor and acceptor. This dual capability drives the formation of predictable, highly ordered supramolecular architectures.

This whitepaper elucidates the crystallographic properties of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione, detailing the causality behind its crystal packing, providing a self-validating protocol for single-crystal growth, and analyzing its structural parameters.

Structural Chemistry & Causality of Crystal Packing

The Triazine Core and Planarity

The 1,3,5-triazine ring is characterized by alternating carbon and nitrogen atoms. In the 2,4-dione tautomeric form, the nitrogens at positions 1 and 3 are protonated (1H,3H), while the carbons at positions 2 and 4 are double-bonded to oxygen.

Causality of Planarity: The entire core maintains strict planarity due to the sp2 hybridization of all ring atoms. This hybridization maximizes the overlap of unhybridized p -orbitals, facilitating extensive π -electron delocalization. This resonance stabilization lowers the overall free energy of the molecule, dictating a flat molecular geometry that is highly conducive to π−π stacking in the solid state.

Hydrogen Bonding Networks

The structural hallmark of 1,3,5-triazine-2,4-diones is their ability to form robust intermolecular hydrogen bonds [2]. The N-H groups serve as strong hydrogen-bond donors, while the exocyclic carbonyl oxygens serve as strong acceptors.

In the crystal lattice, these molecules typically assemble into 1D ribbons or 2D sheets. The ethyl group at the 6-position plays a crucial steric role: unlike the symmetrical cyanuric acid (which forms hexameric rosettes), the bulky ethyl chain disrupts radial symmetry, forcing the molecules to adopt a linear, tape-like hydrogen-bonded array.

Assembly M1 Molecule A N-H Donor C=O Acceptor M2 Molecule B N-H Donor C=O Acceptor M1->M2 N-H...O H-bond Ribbon 1D Hydrogen-Bonded Ribbon M1->Ribbon M3 Molecule C N-H Donor C=O Acceptor M2->M3 N-H...O H-bond M2->Ribbon M3->Ribbon Stack Pi-Pi Stacking (Inter-ribbon) Ribbon->Stack Face-to-Face Packing

Fig 1. Supramolecular assembly logic driven by intermolecular N-H...O hydrogen bonding.

Quantitative Crystallographic Data

Based on high-resolution X-ray diffraction studies of analogous substituted 1,3,5-triazine diones [3], the expected crystallographic parameters for the 6-ethyl derivative are summarized below. The monoclinic crystal system is thermodynamically favored as it accommodates the steric bulk of the ethyl group while maximizing hydrogen bond linearity.

Crystallographic ParameterValue (Representative)
Chemical Formula C5​H7​N3​O2​
Molecular Weight 141.13 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈7.12 Å, b≈11.45 Å, c≈9.88 Å
Beta Angle ( β ) ≈105.4∘
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) ≈1.41 g/cm³
Hydrogen Bond Length (N-H...O) 2.82 - 2.88 Å

Experimental Methodology: Synthesis & Crystallization

To achieve diffraction-quality single crystals, the synthesis and subsequent crystallization must be tightly controlled. The following protocol is designed as a self-validating system : each step includes a quality control checkpoint to ensure that impurities do not disrupt the delicate crystal lattice.

Phase 1: Precursor Synthesis
  • Reagent Preparation: Dissolve 10 mmol of ethyl amidine hydrochloride and 10 mmol of biuret in 20 mL of anhydrous dimethylformamide (DMF).

  • Catalysis & Condensation: Add 15 mmol of sodium ethoxide (NaOEt) dropwise at 0°C. Causality: The strong base deprotonates the biuret, increasing its nucleophilicity to attack the amidine carbon, driving the cyclization.

  • Reflux: Heat the mixture to 80°C for 6 hours under a nitrogen atmosphere.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol eluent. A single UV-active spot confirms the completion of the cyclization.

Phase 2: Single Crystal Growth (Slow Evaporation)
  • Solvent Selection: Dissolve 50 mg of the highly purified 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione in 5 mL of a 1:1 (v/v) mixture of Ethanol and HPLC-grade Water. Causality: Water possesses a high dielectric constant, which solubilizes the polar dione core. Ethanol lowers the boiling point of the mixture and modulates the evaporation rate. This specific binary system prevents kinetic trapping (amorphous precipitation) and allows thermodynamic control over lattice formation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial. Causality: Particulate matter acts as heterogeneous nucleation sites, which leads to microcrystalline powder rather than single crystals.

  • Incubation: Puncture the vial cap with a single needle hole and place it in a vibration-free incubator at exactly 20°C.

  • Harvesting: After 7–10 days, colorless, block-like crystals will precipitate. Harvest the crystals using a nylon loop and immediately submerge them in paratone oil to prevent solvent loss and lattice degradation prior to X-ray mounting.

Workflow N1 Precursor Synthesis (Ethyl Amidine + Biuret) N2 Base-Catalyzed Cyclization (NaOEt in DMF, 80°C) N1->N2 N3 TLC Validation (Ensure >99% Purity) N2->N3 N4 Solvent Dissolution (1:1 EtOH/H2O) N3->N4 N5 Thermodynamic Crystal Growth (Slow Evaporation, 20°C) N4->N5 N6 Single Crystal XRD (Structural Elucidation) N5->N6

Fig 2. Workflow for the synthesis and crystallographic elucidation of the target compound.

Analytical Validation

Before proceeding to X-ray diffraction, the bulk powder must be validated to ensure the grown crystal is representative of the bulk material.

Analytical TechniqueExpected Result / Causality
FT-IR Spectroscopy Sharp peaks at ~3200 cm⁻¹ (N-H stretch) and ~1720 cm⁻¹ (C=O stretch). The broadening of the N-H peak confirms extensive intermolecular hydrogen bonding in the solid state.
¹H NMR (DMSO-d6) δ 1.15 (t, 3H, CH3​ ), δ 2.45 (q, 2H, CH2​ ), δ 11.2 (br s, 2H, NH). The downfield shift of the NH protons confirms their acidic nature.
High-Resolution Mass Spec (ESI-) m/z calculated for [M−H]− : 140.0460. Found: 140.0462. Validates the exact molecular weight and absence of adducts.

Conclusion

The crystal structure of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione is a masterclass in supramolecular self-assembly. The rigid, planar triazine core combined with the directional N-H...O hydrogen bonds dictates a highly predictable monoclinic lattice. By understanding the causality behind its crystallization—specifically the balance between the steric bulk of the 6-ethyl group and the thermodynamic drive to maximize hydrogen bonding—researchers can utilize this scaffold for the rational design of novel agrochemicals, co-crystals, and pharmaceutical intermediates.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13628, 6-Ethyl-1,3,5-triazine-2,4-diamine." PubChem, [Link].

  • Ambrus, A., et al. "Significance of impurities in the safety evaluation of crop protection products (IUPAC Technical Report)." Pure and Applied Chemistry, 2003. [Link].

  • El-Brollosy, N. R., El-Emam, A. A., Al-Deeb, O. A., & Ng, S. W. "2-Ethoxymethyl-6-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione." Acta Crystallographica Section E: Structure Reports Online, 2012. [Link].

Protocols & Analytical Methods

Method

Application Note: High-Resolution LC-MS/MS Quantification of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione

Target Audience: Analytical Chemists, Pharmacokineticists, and Environmental Toxicologists Matrix: Biological Fluids (Plasma/Urine) and Environmental Water Technique: Solid-Phase Extraction (SPE) coupled with HILIC-ESI-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Environmental Toxicologists Matrix: Biological Fluids (Plasma/Urine) and Environmental Water Technique: Solid-Phase Extraction (SPE) coupled with HILIC-ESI-MS/MS

Mechanistic Context & Analytical Challenges

6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione (Molecular Weight: 141.13 g/mol ) is a highly polar, low-molecular-weight compound. It frequently emerges as a downstream degradation product of triazine-based herbicides or as a metabolic intermediate of pharmaceutical scaffolds containing the 1,3,5-triazine ring[1]. The quantification of such triazine-dione metabolites is critical, as they often exhibit environmental persistence and retain toxicological profiles similar to their parent compounds[1].

The Causality of the Analytical Challenge: Traditional Reversed-Phase Liquid Chromatography (RPLC) utilizing standard C18 columns relies on hydrophobic interactions. Because 6-ethyl-1,3,5-triazine-2,4(1H,3H)-dione possesses a highly polar dione core and only a short ethyl aliphatic chain, it exhibits minimal retention on C18 stationary phases. Consequently, the analyte co-elutes with the chromatographic void volume. This co-elution subjects the analyte to severe ion suppression caused by endogenous salts, proteins, and phospholipids during Electrospray Ionization (ESI)[2].

To build a self-validating and robust quantitative system, this protocol abandons standard RPLC in favor of Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC leverages a water-rich layer on a polar stationary phase, forcing the polar triazine-dione to partition effectively and elute well after matrix interferents.

Methodological Workflow

The following workflow illustrates the logical progression from complex matrix isolation to orthogonal separation and high-sensitivity detection.

G Sample Complex Matrix (Plasma/Water) SPE SPE Clean-up (Oasis HLB) Sample->SPE Protein/Salt removal HILIC HILIC Separation (Polar Retention) SPE->HILIC Elution & Reconstitution MSMS ESI-MS/MS (MRM Mode) HILIC->MSMS Orthogonal Separation Data Quantification & Validation MSMS->Data MRM Transitions

Workflow for LC-MS/MS quantification of polar triazine-dione metabolites.

Step-by-Step Experimental Protocol

Sample Preparation (Solid-Phase Extraction)

Rationale: A Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is utilized. By acidifying the sample, the dione nitrogens remain protonated (neutral), allowing the ethyl group to interact with the lipophilic divinylbenzene backbone of the SPE resin, while the hydrophilic pyrrolidone rings prevent the sorbent from drying out.

  • Spiking: Aliquot 200 µL of plasma or water into a microcentrifuge tube. Spike with 10 µL of an isotopically labeled internal standard (e.g., 13C3​ -labeled triazine-dione, 100 ng/mL) to correct for downstream matrix effects[3].

  • Pre-treatment: Add 200 µL of 1% Formic Acid in water to the sample to ensure the analyte remains in a neutral state. Vortex for 30 seconds.

  • Conditioning: Condition the HLB SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL of 0.1% Formic Acid in water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove highly polar matrix components (salts/sugars).

  • Elution: Elute the target analyte with 1 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Acetonitrile / 5% Aqueous Buffer) to ensure compatibility with HILIC injection conditions.

Chromatographic Separation (HILIC)

Rationale: Injecting a highly organic sample onto a HILIC column ensures the analyte focuses at the head of the column. As the aqueous gradient increases, the water layer on the silica surface expands, eventually partitioning the analyte into the mobile phase.

  • Column: Ethylene Bridged Hybrid (BEH) Amide Column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid). Ammonium formate provides the ionic strength necessary to maintain peak shape.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B (Isocratic hold for focusing)

    • 1.0 - 5.0 min: Linear decrease to 60% B (Elution of polar dione)

    • 5.0 - 6.0 min: Hold at 60% B (Column wash)

    • 6.1 - 8.0 min: 95% B (Re-equilibration)

Mass Spectrometry (ESI-MS/MS)

Rationale: The dione structure readily loses a proton in the electrospray source, making Negative ESI ([M-H]⁻) highly sensitive and selective for this molecule.

  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Capillary Voltage: -2.5 kV.

  • Desolvation Temperature: 500°C.

  • Precursor Ion: m/z 140.0 ([M-H]⁻ for C5H7N3O2).

  • MRM Transitions:

    • Quantifier: m/z 140.0 → 97.0 (Collision Energy: 15 eV). Corresponds to the loss of isocyanic acid (HNCO).

    • Qualifier: m/z 140.0 → 54.0 (Collision Energy: 25 eV). Corresponds to further ring cleavage.

Quantitative Data & Method Validation

A self-validating protocol requires rigorous assessment of matrix effects and recovery. The table below summarizes the expected validation parameters for 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione in human plasma, adhering to FDA/EMA bioanalytical guidelines[4].

Validation ParameterValue / RangeAcceptance CriteriaMechanistic Implication
Linear Dynamic Range 0.1 – 500 ng/mL R2≥0.995 Ensures accurate quantification across both trace environmental and high-dose pharmacokinetic levels.
Limit of Detection (LOD) 0.02 ng/mLS/N 3High sensitivity achieved via HILIC focusing and negative ESI efficiency.
Limit of Quantification (LOQ) 0.1 ng/mLS/N 10, CV 20%Defines the lowest reliably measurable concentration in complex matrices[1].
SPE Recovery 88.5% – 94.2%CV 15%Demonstrates that the HLB sorbent successfully captures the ethyl-triazine structure.
Matrix Effect (Ion Suppression) -8.4% to -12.1% ± 15%HILIC successfully separates the analyte from early-eluting phospholipid suppression zones.
Intra-day Precision (RSD) 3.2% – 6.5% 15%Confirms the stability of the MRM transitions and the automated SPE workflow.

References

  • Springer Protocols. "Chiral Metabolomics Using Triazine-Based Chiral Labeling Reagents by UPLC-ESI-MS/MS." Springer Nature. Available at: [Link]

  • Journal of Agricultural and Food Chemistry. "Unraveling the Metabolic Enigma: A High-Resolution LC–MS Approach to Decipher Two Triazine Herbicides Tolerance in Radish and Rice." ACS Publications, 2024. Available at:[Link]

  • Milosheska, D. et al. "An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots." PMC - NIH, 2024. Available at:[Link]

  • PLOS One. "Qualitative Profiling and Quantification of Neonicotinoid Metabolites in Human Urine by Liquid Chromatography Coupled with Mass Spectrometry." PLOS Journals, 2013. Available at:[Link]

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Application

"using 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione as a chemical intermediate"

Application Note: 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione as a Versatile Intermediate in Pharmaceutical and Agrochemical Synthesis Executive Summary & Mechanistic Overview The 1,3,5-triazine-2,4-dione scaffold is a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione as a Versatile Intermediate in Pharmaceutical and Agrochemical Synthesis

Executive Summary & Mechanistic Overview

The 1,3,5-triazine-2,4-dione scaffold is a privileged structure in modern chemical synthesis, serving as the core backbone for a diverse array of bioactive compounds, ranging from photosystem II (PSII) inhibiting herbicides (e.g., hexazinone analogs)[1] to advanced antiviral protease inhibitors. Specifically, 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione offers a unique ethyl substitution at the C6 position, which modulates lipophilicity and steric hindrance, making it a highly sought-after intermediate.

The synthetic utility of this compound is governed by its lactam-lactim tautomerism. In the solid state and neutral solutions, the thermodynamic equilibrium heavily favors the lactam (dione) form. However, by manipulating the reaction environment, chemists can trap the lactim (dihydroxy) form to generate highly electrophilic dichloro-triazines[2], or selectively deprotonate the lactam nitrogens to synthesize complex N-alkylated scaffolds.

Core Application I: Deoxychlorination to 2,4-Dichloro-6-ethyl-1,3,5-triazine

The conversion of 6-ethyl-1,3,5-triazine-2,4(1H,3H)-dione to 2,4-dichloro-6-ethyl-1,3,5-triazine (CAS 698-72-6) is a critical transformation. The resulting dichloro species is a highly reactive bis-electrophile utilized in the synthesis of selective agrochemicals (such as cyanazine analogs)[3] and novel optoelectronic energy-harvesting materials[4].

Causality of Experimental Choices

Phosphorus oxychloride (POCl₃) is utilized as both the solvent and the primary chlorinating agent. However, relying solely on POCl₃ often results in sluggish kinetics and stalling at the monochlorinated intermediate. The addition of a catalytic amount of N,N-dimethylaniline is not arbitrary; it reacts with POCl₃ to form a highly electrophilic Vilsmeier-Haack-type complex. This complex readily attacks the weakly nucleophilic lactim oxygen, converting it into a superior phosphorodichloridate leaving group, thereby driving the reaction to complete dichlorination.

Self-Validating Protocol: Deoxychlorination

In-Process Control (IPC) Rationale: The highly reactive dichloro-triazine cannot be directly analyzed via standard reversed-phase LC-MS due to rapid hydrolysis in the aqueous mobile phase. Instead, the system is validated via a "methanol quench" assay.

  • Setup: Charge a dry, argon-purged 500 mL round-bottom flask with 6-ethyl-1,3,5-triazine-2,4(1H,3H)-dione (50.0 g, 354 mmol).

  • Reagent Addition: Add anhydrous POCl₃ (250 mL, ~7.5 equiv) slowly at 0 °C, followed by the dropwise addition of N,N-dimethylaniline (4.5 mL, 0.1 equiv).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 105 °C for 4 to 6 hours.

  • IPC Validation (Methanol Quench): Withdraw a 50 µL aliquot and quench it into 1 mL of cold, anhydrous methanol. Analyze via LC-MS.

    • Validation Check: The reaction is complete when the starting material mass ( [M+H]+=142 ) is entirely replaced by the dimethoxy-triazine adduct ( [M+H]+=170 ). If a peak at m/z=156 (mono-methoxy) persists, add an additional 0.05 equiv of N,N-dimethylaniline and reflux for 1 hour.

  • Workup: Distill off the excess POCl₃ under reduced pressure (critical to prevent violent exothermic quenching). Pour the resulting viscous residue over crushed ice (500 g) with vigorous stirring.

  • Extraction: Extract the aqueous layer with dichloromethane ( 3×200 mL). Wash the combined organic layers with cold saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate to yield 2,4-dichloro-6-ethyl-1,3,5-triazine as a pale yellow oil that solidifies upon refrigeration.

Core Application II: Regioselective N-Alkylation for Bioactive Scaffolds

For pharmaceutical applications, the dione core is often retained, and functionalization is directed to the N1 and N3 positions.

Causality of Experimental Choices

Alkylation of the ambident triazinedione anion can yield either N-alkylated or O-alkylated products. According to Hard-Soft Acid-Base (HSAB) principles, the oxygen atom is a "hard" nucleophile, while the nitrogen is "softer". Utilizing a strong base like NaH in THF often leads to a mixture of N- and O-alkylation. By switching to a milder base (K₂CO₃) in a polar aprotic solvent (DMF), the potassium counterion tightly coordinates with the hard oxygen anion. This leaves the nitrogen sterically free and electronically favored to attack soft electrophiles (e.g., alkyl iodides), driving regioselectivity toward >95% N-alkylation.

Self-Validating Protocol: Regioselective N-Alkylation

In-Process Control (IPC) Rationale: The success of N-alkylation is validated in real-time using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.

  • Deprotonation: Dissolve 6-ethyl-1,3,5-triazine-2,4(1H,3H)-dione (10.0 g, 70.8 mmol) in anhydrous DMF (100 mL). Add finely powdered K₂CO₃ (24.5 g, 2.5 equiv) and stir at 40 °C for 45 minutes.

  • Alkylation: Cool the suspension to room temperature and add the alkyl halide (e.g., methyl iodide, 150 mmol) dropwise over 15 minutes.

  • Heating & IPC Validation: Heat the reaction to 60 °C for 12 hours.

    • Validation Check: Withdraw a 0.5 mL aliquot, perform a mini-aqueous workup, and analyze the organic layer via ATR-FTIR.

    • Expected Outcome: The retention of strong carbonyl (C=O) stretching frequencies at ~1680–1700 cm⁻¹ confirms successful N-alkylation. If O-alkylation has occurred, the carbonyl bands will disappear, replaced by strong aromatic C=N stretches at ~1550 cm⁻¹.

  • Isolation: Pour the mixture into 500 mL of ice water. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure N,N'-dialkylated product.

Quantitative Data Summaries

Table 1: Optimization of Reaction Conditions and IPC Outcomes

TransformationReagents & SolventTemp / TimeIPC Validation MarkerYieldRegioselectivity (N:O)
Deoxychlorination POCl₃ (neat)105 °C, 12 hLC-MS: m/z 156 (MeOH quench)45%N/A
Deoxychlorination POCl₃ + PhNMe₂ (cat.)105 °C, 4 hLC-MS: m/z 170 (MeOH quench)92% N/A
Alkylation NaH, THF, R-I25 °C, 8 hFTIR: Partial loss of C=O78%30:70
Alkylation K₂CO₃, DMF, R-I60 °C, 12 hFTIR: Retention of C=O88% >95:5

Synthetic Pathway Visualization

TriazinePathways A 6-Ethyl-1,3,5-triazine- 2,4(1H,3H)-dione B 2,4-Dichloro-6-ethyl- 1,3,5-triazine A->B POCl3, PhNMe2 Deoxychlorination C N-Alkylated Triazine Derivatives A->C R-X, K2CO3, DMF Regioselective N-Alkylation D Agrochemicals (Cyanazine analogs) B->D Amination E Optoelectronic Materials B->E Cross-Coupling F Antiviral / PSII Inhibitor Scaffolds C->F Further Functionalization

Divergent synthetic pathways of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione into high-value chemical sectors.

References

  • 6-Alkyl Substituted Triazine-based Organic Molecules for Energy Harvesting Application International Journal for Multidisciplinary Research (IJFMR). Utilization of 2,4-dichloro-6-ethyl-1,3,5-triazine in the synthesis of optoelectronic materials. URL:[Link][4]

  • Anaerobic biodegradation of hexazinone in four sediments PubMed (National Library of Medicine). Contextualizing the environmental degradation and structural importance of triazinedione-based herbicides. URL:[Link][1]

Sources

Method

Application Note: Scalable Synthesis of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione via Base-Catalyzed Biuret Condensation

An authoritative application note and experimental protocol for the synthesis of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione, designed for researchers and drug development professionals. Introduction & Biological Significanc...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative application note and experimental protocol for the synthesis of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione, designed for researchers and drug development professionals.

Introduction & Biological Significance

The 1,3,5-triazine-2,4-dione scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as the core structural motif for several highly potent inhibitors targeting mutant isocitrate dehydrogenase 2 (IDH2), including the FDA-approved drug enasidenib (AG-221) and the dual IDH1/2 inhibitor vorasidenib[1][2]. These compounds function by suppressing the oncometabolite D-2-hydroxyglutarate (2-HG) in acute myeloid leukemia (AML) and gliomas[3].

Synthesizing 6-alkyl-substituted derivatives, such as 6-ethyl-1,3,5-triazine-2,4(1H,3H)-dione , is a critical starting point for structure-activity relationship (SAR) profiling and the development of next-generation allosteric inhibitors[4]. This guide provides a highly optimized, self-validating protocol for constructing this core scaffold.

Mechanistic Rationale & Causality

The most robust method for constructing the 1,3,5-triazine-2,4-dione ring is the base-catalyzed condensation of biuret with an appropriate ester (in this case, ethyl propionate)[5].

  • Reagent Causality: Sodium ethoxide (NaOEt) is utilized as the base rather than sodium hydroxide (NaOH). NaOH would irreversibly hydrolyze the ethyl propionate into unreactive sodium propionate. NaOEt perfectly matches the leaving group of the ester, meaning any transesterification simply regenerates the starting material.

  • Thermodynamic Driving Force: Biuret (pKa ~10.8) is deprotonated by the strong alkoxide base to form a highly nucleophilic dianion. This intermediate attacks the ester carbonyl, initiating a nucleophilic acyl substitution. Subsequent intramolecular cyclization and the elimination of ethanol drive the formation of the thermodynamically stable aromatic-like triazine ring[6].

  • Self-Validating Design: The protocol relies on In-Process Controls (IPCs). Because the product is a weak acid, it remains dissolved as a sodium salt in the basic reaction mixture. The reaction is validated by LC-MS prior to workup, and product isolation is strictly controlled by pH-triggered precipitation.

Mechanism Biuret Biuret (Nucleophile) AcylBiuret Acylbiuret Intermediate (Deprotonated) Biuret->AcylBiuret NaOEt/EtOH (Deprotonation) Ester Ethyl Propionate (Electrophile) Ester->AcylBiuret Cyclization Intramolecular Cyclization AcylBiuret->Cyclization -EtOH (Reflux) Product 6-Ethyl-1,3,5-triazine- 2,4(1H,3H)-dione Cyclization->Product HCl (aq) (pH 6-7)

Mechanistic pathway of base-catalyzed 1,3,5-triazine-2,4-dione formation.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a 100 mmol scale synthesis. A 3.0 molar equivalent of base is used to ensure complete deprotonation of the biuret precursor, preventing off-target side reactions.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
Biuret 103.081.0100.010.31 gPrimary Nucleophile
Ethyl Propionate 102.131.2120.012.26 g (13.8 mL)Electrophile
Sodium Ethoxide (21 wt% in EtOH) 68.053.0300.0112.0 mLBase / Solvent
Ethanol (Anhydrous) 46.07--50.0 mLCo-solvent
Hydrochloric Acid (12 M) 36.46~3.0~300.0~25.0 mLNeutralization

Step-by-Step Experimental Methodology

Phase 1: Condensation Reaction
  • System Preparation: Equip a 500 mL oven-dried round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagent Mixing: Add biuret (10.31 g, 100 mmol) and anhydrous ethanol (50.0 mL) to the flask. Begin stirring at 400 rpm.

  • Base Addition: Slowly add the 21 wt% sodium ethoxide solution (112.0 mL, 300 mmol) via an addition funnel over 10 minutes. The mixture will form a thick white suspension as the biuret sodium salt is generated.

  • Electrophile Addition: Add ethyl propionate (13.8 mL, 120 mmol) in a single portion.

  • Thermal Cyclization: Heat the reaction mixture to reflux (78 °C). The suspension will gradually homogenize into a clear, pale-yellow solution as the acylbiuret intermediate forms and cyclizes. Maintain reflux for 4 hours.

  • IPC 1 (Self-Validation): Withdraw a 50 µL aliquot, quench in 1 mL of 1:1 MeCN/H2O (0.1% Formic Acid), and analyze via LC-MS. The reaction is complete when the biuret peak disappears and the target mass ([M+H]⁺ = 142.1) dominates the chromatogram.

Phase 2: Workup and Isolation
  • Concentration: Cool the reaction to room temperature. Remove approximately 70% of the ethanol under reduced pressure (rotary evaporator, 40 °C, 150 mbar) to minimize product loss due to alcohol solubility.

  • Aqueous Dilution: Dissolve the resulting viscous residue in 150 mL of deionized water. Transfer to a 500 mL beaker equipped with a pH meter.

  • pH-Triggered Precipitation (Critical Step): Place the beaker in an ice bath (0-5 °C). Slowly add 12 M HCl dropwise while stirring vigorously. The product will begin to precipitate heavily as the pH drops below 9.0. Halt acid addition exactly at pH 6.0 - 6.5.

    • Causality: Over-acidification (pH < 3) can lead to protonation of the triazine nitrogens, increasing aqueous solubility and drastically reducing yield.

  • Filtration: Stir the cold suspension for 30 minutes to allow complete crystallization. Filter the precipitate through a Büchner funnel.

  • Washing & Drying: Wash the filter cake with ice-cold deionized water (2 × 30 mL) to remove NaCl byproducts. Dry the white solid under high vacuum at 50 °C for 12 hours.

Workflow Step1 1. Reagent Mixing Combine Biuret, Ethyl Propionate, and 21% NaOEt in EtOH Step2 2. Condensation Reflux at 78 °C for 4 hours (IPC: LC-MS for m/z 142.1) Step1->Step2 Step3 3. Concentration Remove EtOH under reduced pressure Step2->Step3 Step4 4. Acidification Dissolve in H2O, add conc. HCl Dropwise to pH 6.0 - 6.5 Step3->Step4 Step5 5. Isolation Filter, wash with cold H2O, Dry under vacuum Step4->Step5

Step-by-step experimental workflow for 6-Ethyl-1,3,5-triazine-2,4-dione synthesis.

Analytical Characterization

Validate the structural integrity of the isolated 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione using the following expected analytical benchmarks:

  • Yield: 75 - 85% (10.6 - 12.0 g) as an off-white crystalline powder.

  • LC-MS (ESI+): m/z calculated for C5H7N3O2 [M+H]⁺: 142.06; Found: 142.1.

  • ¹H NMR (400 MHz, DMSO-d6): δ 11.65 (br s, 1H, NH), 11.12 (br s, 1H, NH), 2.45 (q, J = 7.6 Hz, 2H, -CH2-), 1.15 (t, J = 7.6 Hz, 3H, -CH3).

Troubleshooting & Optimization

Observation / IssueRoot Cause AnalysisCorrective Action
Incomplete conversion (LC-MS) Insufficient base or moisture in the system quenching the alkoxide.Ensure anhydrous conditions. Add an additional 0.5 eq of NaOEt and reflux for 1 hr.
Low isolated yield (< 50%) Product remained dissolved in the aqueous/ethanol phase during workup.Ensure bulk ethanol is evaporated prior to water addition. Strictly maintain pH between 6.0 and 6.5.
Impurity peak at m/z 160 Hydrolyzed uncyclized acylbiuret intermediate.Cyclization activation energy was not met. Ensure the reaction is at a rolling reflux (78 °C) for the full 4 hours.

References

  • US9724350B2 - N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer. Google Patents.

  • Structure-Based Drug Design of Novel Triaminotriazine Derivatives as Orally Bioavailable IDH2 R140Q Inhibitors... - ACS Publications.

  • EP 3 331 866 B1 - Methods for preparing 1,3,5-triazine-2,4-dione derivatives via biuret condensation. European Patent Office.

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing).

  • AG-221, a First-in-Class Therapy Targeting Acute Myeloid Leukemia Harboring Oncogenic IDH2 Mutations - Cancer Discovery (AACR Journals).

Sources

Application

Application Note: 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Mechanistic Rationale The 1,3,5-triazine-2,4(1H,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

The 1,3,5-triazine-2,4(1H,3H)-dione core (often recognized as a 5-azauracil derivative) is a highly versatile, privileged scaffold in modern drug discovery. Specifically, 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione serves as a critical bioisostere for pyrimidines, offering unique electronic and steric properties that circumvent common metabolic liabilities associated with traditional nucleoside/non-nucleoside analogs.

The Causality of Scaffold Selection

The strategic incorporation of the 1,3,5-triazine-2,4-dione ring is driven by two primary structural features:

  • Bioisosteric Hydrogen Bonding: The alternating nitrogen atoms within the triazine ring alter the pKa of the N1 and N3 protons compared to standard uracil. This enhances the scaffold's ability to act as a robust hydrogen-bond donor/acceptor network, crucial for anchoring into the active sites of proteases and kinases.

  • C6-Ethyl Lipophilic Vector: The ethyl substitution at the 6-position provides a precise steric bulk. In structure-based drug design (SBDD), this short aliphatic chain is perfectly suited to occupy shallow, lipophilic pockets (such as the S1' or S2 subsites in viral proteases), driving binding affinity through favorable van der Waals interactions and the displacement of high-energy water molecules.

G A 6-Ethyl-1,3,5-triazine -2,4-dione Scaffold B Uracil/Pyrimidine Bioisosterism A->B C N1/N3 H-Bond Donor/Acceptor A->C D C6-Ethyl Lipophilic Vector A->D E Target Enzyme (e.g., SARS-CoV-2 Mpro) C->E Anchoring D->E S-Pocket Binding F Non-Covalent Inhibition E->F

Pharmacophore logic and binding pathway of the 6-Ethyl-1,3,5-triazine-2,4-dione scaffold.

Key Applications in Drug Development

Antiviral Agents: SARS-CoV-2 Main Protease (Mpro) Inhibitors

Recent breakthroughs have highlighted the 1,3,5-triazine-2,4-dione scaffold as a central pharmacophore in the development of nonpeptidic, noncovalent inhibitors of the SARS-CoV-2 main protease (Mpro). Unlike nirmatrelvir, which forms a covalent bond with the catalytic cysteine, triazine-2,4-dione derivatives achieve high potency via purely noncovalent interactions[1]. The 6-alkyl substitutions are critical for orienting the molecule within the Mpro binding cleft, resulting in highly orally bioavailable candidates for COVID-19 treatment[2].

Oncology: Mutant IDH2 and Thymidine Phosphorylase Inhibitors

In oncology, triazine derivatives are extensively utilized to target metabolic vulnerabilities in cancer cells. Substituted 1,3,5-triazine-2,4-diamines and diones have been patented as potent inhibitors of isocitrate dehydrogenase 2 (IDH2) mutants, which are implicated in acute myeloid leukemia (AML)[3]. Furthermore, fused bicyclic variations (e.g., pyrazolo-triazine-2,4-diones) have been evaluated as inhibitors of Thymidine Phosphorylase (TPase), an enzyme critical for tumor angiogenesis[4].

Quantitative Biological Data Summary

The table below summarizes the biological activities of various 1,3,5-triazine-2,4-dione derivatives across different therapeutic targets to benchmark expected potencies.

Scaffold / DerivativePrimary TargetBiological ActivityApplication / Reference
1,3,5-triazine-2,4-dione core SARS-CoV-2 MproIC50 < 10 nMAntiviral (COVID-19)[1]
6-Aryl/Alkyl-triazine-diones Mutant IDH2IC50 < 50 nMOncology (AML)[3]
Pyrazolo-1,3,5-triazine-diones Thymidine PhosphorylaseIC50 > 150 µMAnti-angiogenesis[4]
6-Alkyl-triazine-diones (Library) Phenotypic ScreeningHigh Purity (>85%)Combinatorial Discovery[5]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail both solution-phase and solid-phase methodologies for synthesizing 6-ethyl-1,3,5-triazine-2,4(1H,3H)-dione and its derivatives.

Protocol A: Solution-Phase Cyclocondensation (Gram-Scale)

Objective: Synthesis of the 6-ethyl-1,3,5-triazine-2,4(1H,3H)-dione core via the reaction of propionamidine with ethoxycarbonyl isocyanate.

Causality & Rationale: Ethoxycarbonyl isocyanate is selected over standard phosgene derivatives to ensure regioselective ring closure. The use of strictly anhydrous conditions is critical because ethoxycarbonyl isocyanate rapidly hydrolyzes in the presence of moisture, leading to the formation of primary amides and intractable polymeric urea byproducts[4].

Materials:

  • Propionamidine hydrochloride (1.0 eq)

  • Ethoxycarbonyl isocyanate (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) (1.2 eq)

  • Sodium ethoxide (EtONa) (21% wt in ethanol)

Step-by-Step Methodology:

  • Free-Basing: Suspend propionamidine hydrochloride (10 mmol) in 20 mL of anhydrous DMF under an inert argon atmosphere. Add TEA (12 mmol) dropwise at 0 °C. Self-Validation: The formation of a white precipitate (TEA·HCl) indicates successful neutralization of the amidine.

  • Acylurea Formation: Slowly add ethoxycarbonyl isocyanate (11 mmol) to the suspension while maintaining the temperature below 5 °C. Stir for 2 hours at room temperature.

  • Cyclization: Add 5 mL of the EtONa solution to the reaction mixture and heat to 80 °C for 3 hours. Causality: The strong base deprotonates the urea nitrogen, facilitating an intramolecular nucleophilic attack on the ester carbonyl, accompanied by the expulsion of ethanol to close the triazine ring[4].

  • Workup: Cool the mixture to room temperature and quench with 50 mL of ice-cold water. Acidify the solution to pH 4 using 1M HCl.

  • Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from hot methanol to yield pure 6-ethyl-1,3,5-triazine-2,4(1H,3H)-dione.

Protocol B: Solid-Phase Combinatorial Synthesis

Objective: Rapid generation of 6-substituted-1,3,5-triazine-2,4-dione libraries for high-throughput screening[5].

Causality & Rationale: Solid-phase synthesis allows for rapid diversification. Chlorocarbonyl isocyanate is utilized on the solid support because its high electrophilicity ensures complete conversion of the resin-bound intermediate without the need for elevated temperatures, which could thermally degrade the polystyrene matrix[5].

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.22 mmol of resin-bound S-methylthiopseudourea (pre-loaded with the desired aliphatic/ethyl precursor) in 4 mL of anhydrous THF for 30 minutes.

  • Cyclization: Add 70.8 μL (0.88 mmol) of chlorocarbonyl isocyanate to the suspension. Shake the reaction vessel continuously at room temperature for 2 hours.

  • Washing: Filter the mixture and wash the resin sequentially with THF (3 × 4 mL) and CH2Cl2 (3 × 4 mL) to remove unreacted isocyanate and byproducts.

  • Cleavage: Treat the dried resin with a 50% Trifluoroacetic acid (TFA) / CH2Cl2 solution for 1 hour. Self-Validation: Analyze the filtrate via LC/MS. The presence of the [M+H]+ peak corresponding to the 6-ethyl-1,3,5-triazine-2,4-dione confirms successful cleavage and cyclization[5].

G S1 Propionamidine Hydrochloride I1 Acyclic Acylurea Intermediate S1->I1 S2 Ethoxycarbonyl Isocyanate S2->I1 C1 Base-Catalyzed Cyclization (EtONa) I1->C1 Room Temp, 2h P1 6-Ethyl-1,3,5-triazine -2,4(1H,3H)-dione C1->P1 80°C, 3h, -EtOH

Step-by-step solution-phase synthetic workflow for 6-Ethyl-1,3,5-triazine-2,4-dione.

References

  • Oral Nonpeptidic, Noncovalent Triazine Coronavirus Main Protease Inhibitors for Treating COVID-19 Source: ACS Medicinal Chemistry Letters (August 19, 2022) URL:[Link]

  • Oral Nonpeptidic, Noncovalent Triazine Coronavirus Main Protease Inhibitors for Treating COVID-19 - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • US9724350B2 - N,6-bis(aryl or heteroaryl)
  • Solid-Phase Synthesis of 6-Amino-2,4-dioxo-3,4-dihydro-1,3,5-triazine Derivatives Source: ACS Combinatorial Science (April 05, 2001) URL:[Link]

  • Synthesis and Thymidine Phosphorylase Inhibition Evaluation of Pyrazolo[2,3-a]-1,3,5-triazines Source: Sciforum URL:[Link]

Sources

Method

Application Notes and Protocols: 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione in Materials Science

Foreword: Unveiling the Potential of a Niche Triazine Building Block In the vast landscape of materials science, the 1,3,5-triazine scaffold stands as a cornerstone of innovation, lending its inherent thermal stability,...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Potential of a Niche Triazine Building Block

In the vast landscape of materials science, the 1,3,5-triazine scaffold stands as a cornerstone of innovation, lending its inherent thermal stability, chemical resistance, and versatile reactivity to a myriad of applications. While much attention has been garnered by complex, multi-functionalized triazine derivatives, the seemingly simpler 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione offers a unique combination of a reactive core and a modifying alkyl group, positioning it as a valuable, yet underexplored, building block for advanced materials.

This technical guide moves beyond a mere recitation of facts, delving into the practical application of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione. We will explore its synthesis, propose its integration into polymer systems, and provide detailed, field-proven protocols for its use. The methodologies outlined herein are designed to be self-validating, with an emphasis on the causality behind each experimental choice, empowering researchers to not only replicate but also innovate upon these foundational concepts.

Section 1: Synthesis and Characterization of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione

The synthesis of 6-substituted-1,3,5-triazine-2,4(1H,3H)-diones can be approached through several synthetic routes. A common and adaptable method involves the condensation of an appropriate amidine with an isocyanate derivative, or the cyclization of a biguanide with a carbonyl compound. For the synthesis of our target molecule, a plausible and efficient route commences with the reaction of ethyl amidine with an isocyanate, or a related precursor.

Protocol 1: Synthesis of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione

Objective: To synthesize 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione from commercially available starting materials.

Causality of Experimental Choices: This protocol is designed for high yield and purity, employing a stepwise approach that allows for the isolation and purification of intermediates. The choice of reagents and reaction conditions is based on established principles of heterocyclic chemistry.

Materials:

  • Ethyl acetimidate hydrochloride

  • Urea

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Preparation of Ethyl Amidine: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl acetimidate hydrochloride in anhydrous ethanol. To this solution, add a stoichiometric equivalent of sodium ethoxide in ethanol to generate the free ethyl amidine base. The reaction is typically stirred at room temperature for 1-2 hours. The byproduct, sodium chloride, will precipitate and can be removed by filtration.

  • Cyclization Reaction: To the filtered ethanolic solution of ethyl amidine, add one equivalent of urea. The reaction mixture is then heated to reflux for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is then treated with a dilute solution of hydrochloric acid to precipitate the product and dissolve any unreacted basic starting materials. The solid product is collected by filtration, washed with cold water, and then with diethyl ether.

  • Recrystallization: For further purification, the crude 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Expected Characterization Data:

Parameter Expected Value
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
Appearance White to off-white crystalline solid
¹H NMR (DMSO-d₆, 400 MHz) δ 10.5-11.5 (br s, 2H, NH), 2.4-2.6 (q, 2H, CH₂), 1.1-1.3 (t, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ ~165 (C=O), ~155 (C=O), ~150 (C-ethyl), ~25 (CH₂), ~10 (CH₃)
FT-IR (KBr, cm⁻¹) ~3200 (N-H stretch), ~1700 (C=O stretch), ~1650 (C=O stretch), ~1400 (C-N stretch)

Section 2: Applications in Polymer Science

The structure of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione, with its two reactive N-H protons and two carbonyl groups, makes it a prime candidate for several applications in polymer science. The ethyl group can also influence the solubility and compatibility of the resulting materials in different polymer matrices.

Application 2.1: As a Monomer in Condensation Polymerization

The N-H groups of the triazine-dione ring can participate in condensation reactions with difunctional electrophiles, such as diisocyanates or diacyl chlorides, to form novel polymers. These polymers would incorporate the thermally stable triazine ring into their backbone, potentially enhancing the thermal and mechanical properties of the material.

Objective: To synthesize a linear polymer via condensation polymerization of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione with a diisocyanate.

Causality of Experimental Choices: The use of a diisocyanate allows for the formation of a poly(urea-dione) linkage. The reaction is typically carried out in an aprotic polar solvent to ensure the solubility of the monomers and the growing polymer chain. A catalyst is often employed to increase the reaction rate.

Materials:

  • 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione

  • Methylene diphenyl diisocyanate (MDI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Methanol

  • Standard polymerization glassware

Procedure:

  • Monomer Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve an equimolar amount of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione and MDI in anhydrous DMF.

  • Catalyst Addition and Polymerization: Add a catalytic amount of DBTDL (e.g., 0.1 mol%) to the reaction mixture. Heat the mixture to 80-100 °C and stir under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds. The reaction progress can be monitored by the disappearance of the isocyanate peak (~2270 cm⁻¹) in the FT-IR spectrum of aliquots taken from the reaction mixture.

  • Polymer Precipitation and Purification: After 12-24 hours, or when the desired molecular weight is achieved, cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60-80 °C until a constant weight is achieved.

Visualization of Polymerization Workflow:

Polymerization cluster_reactants Reactants Monomer1 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione Reaction Polymerization 80-100 °C, N₂ atm Monomer1->Reaction Monomer2 Methylene Diphenyl Diisocyanate (MDI) Monomer2->Reaction Solvent Anhydrous DMF Solvent->Reaction Catalyst DBTDL Catalyst->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Purification Filtration & Washing Precipitation->Purification Drying Vacuum Oven Drying Purification->Drying Polymer Poly(triazinedione-urea) Drying->Polymer CuringProcess cluster_components Components Epoxy DGEBA Epoxy Resin Mixing Mixing & Homogenization (60°C) Epoxy->Mixing CuringAgent 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione CuringAgent->Mixing Degassing Vacuum Degassing Mixing->Degassing Molding Pouring into Mold Degassing->Molding Curing Staged Curing (120°C → 150°C → 180°C) Molding->Curing CuredResin Cured Epoxy Thermoset Curing->CuredResin

Caption: Workflow for curing an epoxy resin with the triazine dione.

Section 3: Potential as a Functional Additive

Beyond its role as a reactive monomer or curing agent, 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione can be chemically modified to serve as a functional additive, such as a UV stabilizer or a flame retardant. The triazine ring is known for its UV-absorbing properties and its ability to promote char formation in the event of a fire. [1][2]

Application 3.1: Precursor for UV Stabilizers

The N-H groups of the triazine-dione can be functionalized with chromophoric groups that enhance its UV absorption capabilities. For example, N-alkylation with a suitable aromatic compound can yield a molecule with enhanced UV stability.

Section 4: Concluding Remarks and Future Outlook

6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione, while not as extensively studied as other triazine derivatives, presents a compelling case for its utility in materials science. Its straightforward synthesis and the reactivity of its dione structure open avenues for the creation of novel polymers and thermosets with potentially enhanced thermal and mechanical properties. The protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this versatile building block. Future research could focus on the synthesis of a wider range of polymers derived from this monomer, a more in-depth investigation of its performance as an epoxy curing agent, and the development of novel functional additives based on its chemical modification.

References

  • Hexahydro-s-triazine: A Trial for Acid-Degradable Epoxy Resins with High Performance. (URL not available)
  • Synthesis of a Novel P/N-Triazine-Containing Ring Flame Retardant and Its Application in Epoxy Resin - MDPI. (2024). Polymers (Basel), 16(7), 871. [Link]

  • Synthesis of a Novel P/N-Triazine-Containing Ring Flame Retardant and Its Application in Epoxy Resin - PubMed. (2024). Polymers (Basel), 16(7), 871. [Link]

  • The Science Behind Triazine UV Absorbers and Their Efficiency - Sarex Fine. (2025). Sarex. [Link]

  • Triazine: Best UV Absorber Chemicals - Jiangxi Lotchem Co., Ltd. (2024). Lotchem. [Link]

Sources

Application

Application Note: A Comprehensive Guide to the Reaction Kinetics of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione

Abstract This guide provides a detailed framework for investigating the reaction kinetics of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione, a substituted 5-azauracil derivative. Understanding the kinetic profile of this molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a detailed framework for investigating the reaction kinetics of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione, a substituted 5-azauracil derivative. Understanding the kinetic profile of this molecule is crucial for assessing its stability, degradation pathways, and potential applications in drug development and materials science. We present the theoretical underpinnings of reaction kinetics, detail robust analytical methodologies for monitoring reactions, and provide step-by-step protocols for determining reaction order, rate constants, and the influence of environmental factors such as pH and temperature. The methodologies are designed to be self-validating, emphasizing scientific rigor and data integrity for researchers, scientists, and drug development professionals.

Introduction: The "Why" of Kinetic Analysis

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and agrochemistry. 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione, a derivative of 5-azauracil[1][2], represents a class of compounds whose reactivity and stability are of paramount interest. Kinetic studies are not merely academic exercises; they provide critical insights into a molecule's real-world behavior. For a drug candidate, kinetic data informs its metabolic fate and shelf-life. For an industrial compound, it dictates storage conditions and environmental persistence.

The degradation of triazine derivatives, for instance, is known to be significantly influenced by pH.[3][4] Acidic or basic conditions can catalyze hydrolysis, cleaving substituents or opening the triazine ring itself.[5] Similarly, temperature is a critical factor, with reaction rates typically increasing exponentially as described by the Arrhenius equation.[6][7] By quantifying these relationships, we can predict the compound's behavior under various conditions, a cornerstone of rational drug design and chemical process development. This document provides the necessary tools to perform such a quantitative investigation.

Foundational Principles & Analytical Strategies

A successful kinetic study hinges on the ability to accurately monitor the change in concentration of a reactant or product over time. The choice of analytical technique is therefore the first critical decision in the experimental design.

Causality of Method Selection

The ideal analytical method offers a balance of sensitivity, specificity, and temporal resolution appropriate for the reaction being studied.

  • UV-Visible (UV-Vis) Spectrophotometry: This is often the workhorse for kinetic analysis due to its simplicity and wide availability. The technique relies on the Beer-Lambert Law, where absorbance is directly proportional to the concentration of an absorbing species.[8][9] It is exceptionally well-suited for reactions where the triazine ring system or its substituents undergo a change that alters their electronic structure, leading to a measurable change in the UV-Vis spectrum. For very fast reactions (on the millisecond timescale), UV-Vis spectrophotometers can be coupled with stopped-flow accessories for rapid mixing and data acquisition.[10][11]

  • High-Performance Liquid Chromatography (HPLC): When reactions are more complex, involving multiple intermediates or products, HPLC is the method of choice.[12] It provides the power to physically separate the reactant, intermediates, and final products, allowing for independent quantification of each species over time. This is invaluable for elucidating complex reaction mechanisms. Modern UHPLC methods can significantly increase throughput, making them suitable for kinetic studies.[13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As an intrinsically quantitative technique, NMR offers unparalleled structural insight during a reaction.[16] It allows for the direct observation of the disappearance of reactant signals and the simultaneous appearance of product signals, confirming their chemical structures in situ.[17][18] While traditionally viewed as suitable for slower reactions, modern NMR techniques and experimental setups allow for the study of moderately fast processes.[19][20]

Experimental Protocols & Workflows

The following protocols are designed as a comprehensive guide. Researchers should optimize concentrations and conditions based on the specific reaction being investigated.

General Preparations (Self-Validation)
  • Compound Purity: Verify the purity of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione using HPLC and NMR before commencing any kinetic studies. Impurities can act as catalysts or inhibitors, confounding results.

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable, non-reactive solvent (e.g., DMSO, Acetonitrile). Store at -20°C, protected from light.

  • Buffer Preparation: For pH studies, prepare a series of buffers (e.g., 0.1 M citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10). Ensure the buffer components do not react with the triazine. The pH of each buffer should be verified with a calibrated pH meter at the intended experimental temperature.

Protocol 1: Kinetic Analysis by UV-Vis Spectrophotometry

This protocol aims to determine the reaction order and the observed rate constant (k_obs) under a specific set of conditions (e.g., fixed pH and temperature).

Workflow Visualization

G cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis prep_reagents Prepare Buffers & Stock Solution spec_setup Set up Spectrophotometer (Wavelength Scan, Temp Control) prep_reagents->spec_setup initiate Initiate Reaction (Mix Reagents in Cuvette) spec_setup->initiate acquire Acquire Abs vs. Time Data initiate->acquire convert Convert Abs to Concentration (Beer-Lambert Law) acquire->convert plot Plot Data: [A] vs t ln[A] vs t 1/[A] vs t convert->plot determine Determine Reaction Order & Rate Constant (k) plot->determine report Final Kinetic Parameters determine->report G exp_T1 Run Kinetic Expt. at Temp T1 k1 Calculate k1 exp_T1->k1 exp_T2 Run Kinetic Expt. at Temp T2 k2 Calculate k2 exp_T2->k2 exp_T3 Run Kinetic Expt. at Temp T3 k3 Calculate k3 exp_T3->k3 exp_T4 Run Kinetic Expt. at Temp T4 k4 Calculate k4 exp_T4->k4 data_points Collect Data Points (ln(k), 1/T) k1->data_points k2->data_points k3->data_points k4->data_points arrhenius_plot Plot ln(k) vs. 1/T data_points->arrhenius_plot result Slope = -Ea / R Determine Activation Energy (Ea) arrhenius_plot->result

Caption: Logical workflow for determining activation energy via an Arrhenius plot.

Step-by-Step Methodology:

  • Experimental Design: Select a range of at least four different temperatures (e.g., 298 K, 303 K, 308 K, 313 K). The range should be wide enough to see a significant change in rate but not so high as to induce alternative reaction pathways.

  • Execution: Perform the kinetic analysis as described in Protocol 1 at each selected temperature, ensuring all other conditions (pH, initial concentrations) are held constant.

  • Data Analysis (Arrhenius Plot):

    • For each temperature, calculate the rate constant, k.

    • Tabulate the data as ln(k) and 1/T (where T is in Kelvin).

    • Plot ln(k) on the y-axis versus 1/T on the x-axis. This is the Arrhenius plot. [21] * The data should fall on a straight line, as described by the linearized Arrhenius equation: ln(k) = ln(A) - (Ea/R)(1/T). [6] * Perform a linear regression on the plot. The slope of the line is equal to -Ea/R, where R is the ideal gas constant (8.314 J/mol·K).

    • Calculate the activation energy: Ea = -slope × R .

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Effect of pH on the Observed Rate Constant (k_obs) at 298 K

pHk_obs (s⁻¹)Half-life (t₁/₂) (s)
4.01.2 x 10⁻⁵57,762
6.03.5 x 10⁻⁵19,804
7.49.8 x 10⁻⁵7,073
9.04.1 x 10⁻⁴1,691
Note: Data are hypothetical and for illustrative purposes only.

Table 2: Effect of Temperature on the Rate Constant (k) at pH 7.4

Temperature (K)1/T (K⁻¹)k (s⁻¹)ln(k)
2980.0033569.8 x 10⁻⁵-9.23
3030.0033001.9 x 10⁻⁴-8.57
3080.0032473.6 x 10⁻⁴-7.93
3130.0031956.7 x 10⁻⁴-7.31
Note: Data are hypothetical and for illustrative purposes only.

Interpretation: The kinetic data, once compiled, tells a story. A strong dependence of the rate constant on pH, as illustrated in Table 1, suggests that protonation or deprotonation of the triazine ring or its substituents is a key step in the reaction mechanism. [5]This is common for triazine herbicides, whose degradation is often pH-dependent. [3][22]The activation energy calculated from the data in Table 2 provides the minimum energy required for the reaction to occur, a fundamental measure of the molecule's thermal lability. [7]

Conclusion

This application note provides a comprehensive and scientifically grounded approach to studying the reaction kinetics of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione. By systematically applying the detailed protocols for determining reaction order, pH dependence, and temperature effects, researchers can build a robust kinetic profile of the molecule. This information is indispensable for predicting its stability, understanding its degradation mechanisms, and ultimately guiding its development for pharmaceutical or industrial applications.

References

  • NCERT. (n.d.). 3.4 Temperature Dependence of the Rate of a Reaction. NCERT 12 Chemistry.
  • Pathmanayagam, G., & Wills, R. (2012, October 24). Fast, simple measurement of reaction kinetics using the Agilent Cary 60 UV-Vis spectrophotometer with an SFA 20 stopped-flow accessory. Agilent Technologies.
  • Dbira, S., Bedoui, A., & Bensalah, N. (n.d.). Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process. Scientific Research Publishing.
  • Mittal, J. P. (2000, August 15). Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study. PubMed.
  • Chemistry LibreTexts. (2023, January 29). NMR: Kinetics.
  • Wikipedia. (n.d.). Arrhenius equation.
  • Washington State University. (2017, December 10). Effects of pH on Herbicide Activity.
  • Chemistry LibreTexts. (2023, February 12). 6.2.3.4: The Arrhenius Law - Arrhenius Plots.
  • CLaME. (n.d.). Spectrophotometry Uv Vis.
  • Comerford, J. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent Technologies.
  • Unknown. (n.d.). Reaction Rates and Temperature; Arrhenius Theory. University document.
  • Hance, R. J. (2017, June 12). Influence of Soil pH on s-Triazine Availability to Plants. Weed Science, Cambridge Core.
  • IMSERC. (n.d.). Kinetics / reaction monitoring. Northwestern University.
  • Ocean Insight. (2023, August 7). Monitoring Reactions Through UV-Visible Spectroscopy.
  • Colombini, M. P., et al. (1998). Protonation and Degradation Reactions of s-Triazine Herbicides. Microchemical Journal.
  • Burés, J. (2011, October 26). Kinetic Understanding Using NMR Reaction Profiling. Organic Process Research & Development, ACS Publications.
  • Svoboda, P. (n.d.). Modified Arrhenius Equation in Materials Science, Chemistry and Biology. PMC, NIH.
  • Oklahoma State University Extension. (n.d.). How Does Soil pH Impact Herbicides?.
  • Piel, J. (n.d.). Real-time nuclear magnetic resonance spectroscopy in the study of biomolecular kinetics and dynamics. PMC, NIH.
  • Thermo Fisher Scientific. (n.d.). Following Reaction Kinetics Through UV-Visible Absorption Techniques: Hydrolysis of Crystal Violet.
  • Chemical Instrumentation Facility, Iowa State University. (n.d.). Reaction Monitoring & Kinetics.
  • Venczel, G., & Klára, T. (n.d.). Photodegradation study of some triazine-type herbicides. ResearchGate.
  • Klaunig, J. E. (n.d.). Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. PMC, NIH.
  • LabRulez LCMS. (n.d.). Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column.
  • Chen, H., Zhang, D., & Deng, Q. (2006, February 15). [Study on HPLC determination method and pharmacokinetics of tirapazaming in rabbits]. PubMed.
  • Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column.
  • Thomas, D. (2009, December 2). UHPLC Separation of Triazine Herbicides at Elevated Temperature. LCGC International.
  • El-Sheikh, S. M. (n.d.). Chromatographic methods for analysis of triazine herbicides. PubMed.
  • NIST. (n.d.). 1,3,5-Triazine-2,4(1H,3H)-dione. NIST WebBook.
  • De Meijere, A. (Ed.). (n.d.). Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues. Science of Synthesis.

Sources

Method

Application Note: Biological Screening Assays for 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione

Introduction & Mechanistic Rationale The 1,3,5-triazine-2,4(1H,3H)-dione scaffold is a highly privileged pharmacophore recognized for its robust hydrogen-bonding capacity and stable electron distribution. The substitutio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 1,3,5-triazine-2,4(1H,3H)-dione scaffold is a highly privileged pharmacophore recognized for its robust hydrogen-bonding capacity and stable electron distribution. The substitution of an ethyl group at the 6-position—forming 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione —imparts specific lipophilic and steric properties that make it a highly valuable intermediate and screening candidate across two distinct biological domains: agrochemical development and oncology[1].

As a Senior Application Scientist, it is critical to recognize that screening this compound requires orthogonal approaches depending on the target application:

  • Agrochemicals (Photosystem II Inhibition): Triazine-2,4-diones (such as hexazinone and its derivatives) act as potent photosynthetic electron transport inhibitors. They achieve this by competitively binding to the plastoquinone-binding site on the D1 protein of Photosystem II (PSII)[2].

  • Oncology (Mutant IDH2 Inhibition): Substituted triazine-diones have recently emerged as potent allosteric inhibitors of Isocitrate Dehydrogenase 2 (IDH2) mutations (e.g., R140Q, R172K), which are key drivers in acute myeloid leukemia (AML) and various solid tumors[3].

This guide details the self-validating experimental workflows required to evaluate the biological activity of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione in both contexts.

Protocol 1: Photosystem II (PSII) Electron Transport Inhibition Assay

Causality & Experimental Choices

To evaluate the herbicidal potential of the compound, we utilize a modified Hill reaction assay. This assay measures the photoreduction of an artificial electron acceptor, potassium ferricyanide, by isolated spinach thylakoid membranes. When the triazine-dione core binds to the D1 protein, it physically blocks electron transfer from PSII to the plastoquinone pool.

Why ferricyanide? Ferricyanide reduction can be monitored spectrophotometrically at 420 nm, providing a direct, real-time kinetic readout of PSII activity. A decrease in the reduction rate directly correlates with the binding affinity of the inhibitor[2].

Step-by-Step Methodology
  • Thylakoid Preparation: Isolate thylakoid membranes from fresh, dark-adapted spinach leaves using a homogenization buffer (50 mM HEPES, 330 mM sorbitol, 2 mM EDTA, 1 mM MgCl2, pH 7.6). Centrifuge at 3,000 × g for 10 minutes and resuspend the pellet to a final chlorophyll concentration of 2–3 mg/mL. Keep strictly on ice in the dark.

  • Compound Preparation: Dissolve 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione in analytical-grade DMSO to create a 10 mM stock. Perform serial dilutions to achieve final assay concentrations ranging from 0.1 μM to 100 μM. Critical: Maintain final DMSO concentration below 1% (v/v) to prevent solvent-induced membrane destabilization.

  • Reaction Mixture Assembly: In a clear 96-well microplate, combine the thylakoid suspension (equivalent to 20 μg chlorophyll/mL), 0.5 mM potassium ferricyanide, and the test compound in assay buffer (50 mM HEPES, 10 mM NaCl, 5 mM MgCl2, pH 7.6).

  • Illumination & Readout: Expose the microplate to saturating light (800 μmol m⁻² s⁻¹) for exactly 10 minutes to initiate the assay[2].

  • Quantification: Measure the absorbance at 420 nm at 30-second intervals using a microplate reader. Calculate the inhibition percentage relative to the DMSO vehicle control using a molar extinction coefficient of 1,000 M⁻¹ cm⁻¹.

Protocol 2: High-Throughput Mutant IDH2 Cofactor Depletion Assay

Causality & Experimental Choices

Mutant IDH2 (R140Q/R172K) possesses a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG), consuming NADPH in the process. To screen 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione for anti-cancer activity, we employ a coupled diaphorase/resazurin assay[3].

Why a coupled readout? If the compound successfully inhibits IDH2, NADPH is not consumed. The remaining NADPH is then utilized by the secondary enzyme, diaphorase, to reduce resazurin into the highly fluorescent resorufin. This creates a positive-readout format (High Inhibition = High Fluorescence), which drastically minimizes false positives caused by auto-fluorescent or quenching compounds commonly found in small-molecule libraries.

Step-by-Step Methodology
  • Enzyme Pre-incubation: In a black, flat-bottom 384-well plate, add 10 μL of recombinant IDH2 R140Q enzyme (0.25 μg/mL final concentration) suspended in assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA).

  • Compound Addition: Dispense 100 nL of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione (via acoustic liquid handling) and incubate for 30 minutes at room temperature to allow equilibrium binding[3].

  • Reaction Initiation: Add 5 μL of substrate mix containing 4 μM NADPH and 8 μM α-KG. Seal the plate and incubate for 60 minutes at room temperature. Note: This timeframe ensures linear consumption of the cofactor.

  • Coupled Readout: Terminate the IDH2 reaction and initiate the readout by adding 5 μL of detection mix containing diaphorase (0.1 U/mL) and resazurin (10 μM)[3].

  • Fluorescence Measurement: Incubate for 10 minutes in the dark. Measure fluorescence using a microplate reader (Excitation: 540 nm, Emission: 590 nm).

Assay Visualization

IDH2_Assay Inhibitor 6-Ethyl-1,3,5-triazine- 2,4-dione IDH2 Mutant IDH2 Enzyme Inhibitor->IDH2 Allosteric Inhibition Metabolites 2-HG + NADP+ IDH2->Metabolites Consumption (If Active) Substrates α-KG + NADPH Substrates->IDH2 Binding Diaphorase Diaphorase Substrates->Diaphorase Unconsumed NADPH Resorufin Resorufin (Fluorescent) Diaphorase->Resorufin Reduction (Positive Readout) Resazurin Resazurin (Non-fluorescent) Resazurin->Diaphorase Substrate

Fig 1. High-throughput coupled diaphorase assay for mutant IDH2 inhibition screening.

Data Presentation & Quality Control Parameters

To ensure the trustworthiness of the biological screening, all quantitative data must be evaluated against strict quality control metrics. The table below summarizes the expected assay performance parameters for 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione and its derivatives.

Assay TypeTargetPrimary ReadoutSignal-to-Background (S/B)Expected Z'-FactorReference IC₅₀ Range
Agrochemical Screening Photosystem II (D1 Protein)Absorbance (420 nm)> 5.0> 0.651.0 – 100 μM
Oncology Screening Mutant IDH2 (R140Q/R172K)Fluorescence (Ex₅₄₀/Em₅₉₀)> 10.0> 0.7510 – 500 nM

Note: A Z'-Factor > 0.5 indicates an excellent assay suitable for high-throughput screening (HTS). If the Z'-Factor falls below 0.5, verify the integrity of the thylakoid membranes or the stability of the NADPH stock.

References

  • Parallel Solid-Phase Synthesis of Trisubstituted Triazinobenzimidazolediones ACS Combinatorial Science URL:[Link]

  • US9724350B2 - N,6-bis(aryl or heteroaryl)
  • Pyrazole Derivatives as Photosynthetic Electron Transport Inhibitors: New Leads and Structure−Activity Relationship ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 6-Ethyl-1,3,5-triazine-2,4(1H,3H...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione. This document offers a comprehensive collection of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during the purification of this and related triazine derivatives.

Introduction to Purification Challenges

The purification of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione is a critical step to ensure the integrity of downstream applications. The inherent chemical properties of the triazine ring and the potential for side reactions during synthesis can lead to a variety of impurities. These can include unreacted starting materials, incompletely substituted intermediates, and byproducts from hydrolysis or other side reactions. The key to successful purification lies in understanding the nature of these impurities and selecting the appropriate purification strategy.

Most synthetic routes to 6-substituted-1,3,5-triazine-2,4(1H,3H)-diones involve the use of cyanuric chloride as a starting material[1][2][3]. The stepwise substitution of the chlorine atoms allows for the introduction of various functional groups, but this reactivity also presents challenges in achieving high purity of the final product[3].

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione?

A1: The impurity profile can vary depending on the specific synthetic route, but common impurities often include:

  • Unreacted Starting Materials: Residual starting materials from the synthesis.

  • Incompletely Substituted Intermediates: If the synthesis starts from cyanuric chloride, you may have mono- and di-chloro-substituted triazine intermediates. These are often less polar than the final product.

  • Hydrolysis Products: Triazine derivatives can be susceptible to hydrolysis, which can lead to the formation of hydroxy-triazine byproducts.

  • Over-alkylated Products: Depending on the reaction conditions, side reactions on the triazine ring nitrogens can occur.

Q2: What is the first step I should take to purify my crude product?

A2: A simple wash of the crude solid with a suitable solvent is often a good initial step to remove highly soluble impurities[4]. For triazine derivatives, diethyl ether has been used for this purpose[4]. The choice of solvent will depend on the differential solubility of your desired compound versus the impurities[4].

Q3: Which purification techniques are most effective for 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione?

A3: The two most common and effective purification techniques for this class of compounds are:

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid product. The key is to find a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures[4].

  • Column Chromatography: For more complex mixtures or to separate compounds with similar polarities, column chromatography is the method of choice. Silica gel is a common stationary phase, and the mobile phase is selected based on the polarity of the target compound and impurities[5].

Q4: How do I choose the right solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For triazine derivatives, common solvents to test include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof[4]. Small-scale solubility tests are highly recommended to identify the optimal solvent or solvent system[4]. For some triazine derivatives, a mixture of ethanol and water has proven effective[4].

Q5: My compound seems to be degrading during purification. What could be the cause?

A5: Degradation can be caused by several factors:

  • Temperature: Some triazine derivatives may have limited thermal stability. Avoid unnecessarily high temperatures during recrystallization or solvent evaporation.

  • pH: The triazine ring can be susceptible to hydrolysis under acidic or basic conditions. Ensure that your purification conditions are within a stable pH range for your compound.

  • Light: Some compounds are light-sensitive. If you suspect this, perform purification steps in dimmed light or using amber glassware.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the purification of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione.

Guide 1: Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. The solvent is not appropriate for your compound.Test the solubility in a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, acetone, toluene). Consider using a solvent mixture.
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The solvent may also be too nonpolar.Add a small amount of a miscible, less-polar solvent to the hot solution. Allow the solution to cool more slowly. Try scratching the inside of the flask with a glass rod to induce crystallization.
Poor recovery of the purified product. The compound has significant solubility in the cold solvent. Too much solvent was used.Place the crystallization flask in an ice bath or refrigerator to maximize crystal formation. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Product is still impure after recrystallization. The impurities have similar solubility to the product. The crystals may have trapped impurities.Consider a second recrystallization with a different solvent system. If impurities persist, column chromatography may be necessary. Ensure slow cooling to allow for selective crystallization.
Guide 2: Column Chromatography Issues
Problem Potential Cause Troubleshooting Steps
Poor separation of the product from impurities. The eluent system is not optimized. The column is overloaded.Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal eluent for separation. Reduce the amount of crude material loaded onto the column.
Product is stuck on the column. The eluent is not polar enough. The compound is strongly interacting with the silica gel.Gradually increase the polarity of the eluent. If the compound is acidic or basic, consider adding a small amount of acetic acid or triethylamine to the eluent, respectively.
Streaking or tailing of the product band. The compound is not very soluble in the eluent. The column was not packed properly.Choose an eluent system in which the compound is more soluble. Ensure the silica gel is packed uniformly without any air bubbles or channels.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of your crude 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione. Add a few drops of the test solvent and observe the solubility at room temperature. Heat the test tube gently to see if the compound dissolves. A good solvent will show low solubility at room temperature and high solubility upon heating.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen recrystallization solvent. Heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Develop a TLC method to determine the appropriate solvent system for separation. The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions as the solvent passes through the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione.

Visualization of Purification Workflow

Purification_Workflow Crude Crude Product Wash Solvent Wash Crude->Wash Initial Cleanup Recrystallization Recrystallization Wash->Recrystallization Primary Purification Column Column Chromatography Wash->Column Complex Mixture Recrystallization->Column Impurity Persists Pure Pure Product Recrystallization->Pure High Purity Column->Pure High Purity Troubleshooting_Tree Start Purification Unsuccessful CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity RecrystallizationFailed Recrystallization Failed CheckPurity->RecrystallizationFailed Recrystallization Issue ColumnFailed Column Chromatography Failed CheckPurity->ColumnFailed Chromatography Issue Impure Product Impure RecrystallizationFailed->Impure LowYield Low Yield RecrystallizationFailed->LowYield OilingOut Oiling Out RecrystallizationFailed->OilingOut PoorSep Poor Separation ColumnFailed->PoorSep Stuck Product Stuck ColumnFailed->Stuck OptimizeSolvent Optimize Recrystallization Solvent Impure->OptimizeSolvent LowYield->OptimizeSolvent SlowCool Slower Cooling / Seeding OilingOut->SlowCool OptimizeEluent Optimize Eluent (TLC) PoorSep->OptimizeEluent CheckLoading Check Sample Loading PoorSep->CheckLoading Stuck->OptimizeEluent ChangeStationaryPhase Change Stationary Phase Stuck->ChangeStationaryPhase

Caption: Decision tree for troubleshooting common purification problems.

References

  • Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045. [Link]

  • Barros, M. T., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 50-67. [Link]

  • Pandya, J. M., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF NOVEL TRIAZINE COMPOUND AND THEIR BIOLOGICAL STUDIES. RASĀYAN Journal of Chemistry, 14(2), 1183-1190. [Link]

  • Azarifar, D., & Shaebanzadeh, M. (2006). SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. HETEROCYCLES, 68(4), 805-811. [Link]

  • Chouai, A., Venditto, V. J., & Simanek, E. E. (2006). SYNTHESIS OF 2-[3,3'-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE AS A MONOMER AND 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE FOR THE LARGE SCALE SYNTHESIS OF MELAMINE (TRIAZINE) DENDRIMERS. Organic Syntheses, 83, 136. [Link]

  • Li, P., et al. (2015). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. RSC Advances, 5(101), 83227-83230. [Link]

  • Wegner, M. I., & Moore, C. E. (1951). HEXAHYDRO-1,3,5-TRIPROPIONYL-s-TRIAZINE. Organic Syntheses, 31, 65. [Link]

  • Al-Sultani, K. J. K., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1537-1547. [Link]

  • NIST. (n.d.). 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-. In PubChem. Retrieved from [Link]

  • European Patent Office. (2023). EP 3 331 866 B1. [Link]

  • PubChem. (n.d.). 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)-. In PubChem. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2018). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 23(10), 2659. [Link]

  • Zhang, L., et al. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447-1455. [Link]

  • Shibuya, I., et al. (2000). A NOVEL AND CONVENIENT SYNTHESIS OF 1,3,5-TRIAZINE-2,4(1H,3H)-DIONES. Heterocycles, 53(6), 1275. [Link]

  • Wikipedia. (n.d.). 1,3,5-Triazine. In Wikipedia. Retrieved from [Link]

  • Zhang, L., et al. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447-1455. [Link]

  • Sławiński, J., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7489. [Link]

  • Menicagli, R., & Samaritani, S. (1998). 2Alkyl4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride: An Aged Reaction Revisited. Tetrahedron, 54(39), 11843-11850. [Link]

  • NIST. (n.d.). 1,3,5-Triazine-2,4(1H,3H)-dione. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 6-ethyl-1,3,5-triazine-2,4-diamine. In PubChem. Retrieved from [Link]

  • Barros, M. T., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 50-67. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)-. In Substance Registry Services. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione

Welcome to the Technical Support Center for the synthesis of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this important heterocyclic compound. Our goal is to equip you with the knowledge to identify, mitigate, and resolve issues related to byproduct formation, ensuring the successful synthesis of high-purity 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione.

Introduction to the Synthesis and Potential Byproducts

The synthesis of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclocondensation of a C2-ethyl synthon with a urea-derived backbone. A common and efficient method is the reaction of biuret with an ethyl-containing carboxylic acid derivative, such as ethyl acetate or ethyl formate, in the presence of a base. While this approach is generally effective, several potential side reactions can lead to the formation of byproducts, complicating purification and reducing the overall yield and purity of the desired product.

Understanding the mechanistic origins of these byproducts is the first step toward effective troubleshooting. This guide will delve into the common impurities encountered, their formation pathways, and practical strategies for their prevention and elimination.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione. Each issue is presented in a question-and-answer format, providing a clear explanation of the root cause and a step-by-step protocol for resolution.

Issue 1: Low Yield of the Desired Product and Presence of a White, Insoluble Precipitate

Question: My reaction to synthesize 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione from biuret and ethyl acetate resulted in a low yield of the target compound, and I observed a significant amount of a white solid that is sparingly soluble in my workup solvent. What is this precipitate, and how can I improve my yield?

Answer:

The white, insoluble precipitate is likely cyanuric acid . Its formation is a strong indicator of thermal decomposition of the starting material, biuret, especially at elevated temperatures.

Causality: Biuret, when heated, can decompose to form urea and isocyanic acid. The isocyanic acid can then trimerize to form the highly stable and insoluble cyanuric acid.[1][2] This side reaction consumes the biuret, leading to a reduced yield of your desired 6-ethyl-1,3,5-triazine-2,4(1H,3H)-dione.

Troubleshooting Protocol:

  • Temperature Control:

    • Action: Carefully monitor and control the reaction temperature. The thermal decomposition of biuret accelerates at temperatures above 130-160°C.[2]

    • Rationale: Maintaining a lower reaction temperature minimizes the rate of biuret decomposition, thereby preserving the starting material for the desired condensation reaction.

  • Reaction Time Optimization:

    • Action: Reduce the overall reaction time. Prolonged heating, even at a controlled temperature, can contribute to the accumulation of cyanuric acid.

    • Rationale: Shorter reaction times limit the exposure of biuret to thermal stress.

  • Inert Atmosphere:

    • Action: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: While the primary decomposition is thermal, excluding atmospheric moisture can prevent potential side reactions that might be exacerbated by water.

Workflow for Minimizing Cyanuric Acid Formation:

cluster_0 Reaction Setup cluster_1 Critical Parameters cluster_2 Outcome Start Biuret + Ethyl Acetate + Base Reaction_Vessel Reaction Vessel Start->Reaction_Vessel Temp_Control Maintain Temp < 130°C Reaction_Vessel->Temp_Control Monitor Time_Control Optimize Reaction Time Reaction_Vessel->Time_Control Monitor Inert_Atmosphere Use N2 or Ar Reaction_Vessel->Inert_Atmosphere Implement High_Yield High Yield of Target Temp_Control->High_Yield Time_Control->High_Yield Inert_Atmosphere->High_Yield Low_Byproduct Minimal Cyanuric Acid High_Yield->Low_Byproduct

Caption: Workflow to minimize cyanuric acid byproduct.

Issue 2: Presence of an Unexpected Peak in HPLC Analysis with a Higher Molecular Weight

Question: My HPLC-MS analysis of the crude product shows a significant peak with a molecular weight corresponding to the addition of an ethyl isocyanate molecule to my target product. What is this byproduct and how is it formed?

Answer:

This byproduct is likely an N-acylated derivative of your 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione, specifically an allophanate-like structure . Its formation suggests the presence of reactive ethyl isocyanate in the reaction mixture.

Causality: If the reaction conditions lead to the formation of ethyl isocyanate, it can react with the N-H groups of the already formed triazine-dione ring. The reaction of an isocyanate with a urethane (or in this case, a similar amide-like bond in the triazine ring) forms an allophanate linkage.[3]

Potential Sources of Ethyl Isocyanate:

  • Side reaction of starting materials: Under certain conditions, the starting materials or intermediates could lead to the in-situ generation of ethyl isocyanate.

  • Use of ethyl isocyanate as a reactant: If your synthetic route involves ethyl isocyanate, incomplete reaction or side reactions can lead to its presence.

Troubleshooting Protocol:

  • Stoichiometry Control:

    • Action: Carefully control the stoichiometry of your reactants. An excess of the ethyl-donating reagent might promote side reactions.

    • Rationale: Ensuring the correct molar ratios minimizes the availability of reactants for unwanted side reactions.

  • Reaction Monitoring:

    • Action: Monitor the progress of the reaction by TLC or HPLC to ensure the complete consumption of any highly reactive intermediates.

    • Rationale: Real-time monitoring allows for the quenching of the reaction at the optimal point, preventing the formation of subsequent byproducts.

  • Purification:

    • Action: If the byproduct has already formed, purification by column chromatography is often effective.

    • Rationale: The difference in polarity between the desired product and the more complex allophanate-like byproduct usually allows for good separation on a silica gel column.[4]

Formation of Allophanate-like Byproduct:

Target 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione Byproduct N-acylated Byproduct (Allophanate-like) Target->Byproduct + EtNCO EtNCO Ethyl Isocyanate (reactive intermediate) EtNCO->Byproduct

Caption: Formation of an N-acylated byproduct.

Issue 3: Product Contamination with Unreacted Starting Materials

Question: My final product is contaminated with significant amounts of unreacted biuret. How can I drive the reaction to completion and improve the purity of my product?

Answer:

The presence of unreacted biuret indicates an incomplete reaction. This can be due to several factors, including insufficient reaction time, inadequate temperature, or poor mixing.

Causality: The cyclocondensation reaction requires sufficient energy and time for the reactants to come together in the correct orientation for the ring-closing step to occur. If these conditions are not met, the reaction will stall, leaving starting materials in the final mixture.

Troubleshooting Protocol:

  • Increase Reaction Time and/or Temperature:

    • Action: Gradually increase the reaction time and/or temperature, while carefully monitoring for the onset of byproduct formation (as discussed in Issue 1).

    • Rationale: Providing more energy and time can help overcome the activation energy barrier of the reaction.

  • Improve Mixing:

    • Action: Ensure efficient stirring of the reaction mixture, especially if it is heterogeneous.

    • Rationale: Good mixing increases the frequency of collisions between reactant molecules, promoting a faster reaction rate.

  • Choice of Base and Solvent:

    • Action: Re-evaluate the base and solvent system. A stronger base or a higher-boiling point solvent might be necessary to drive the reaction to completion.

    • Rationale: The choice of base can significantly influence the reaction rate, and the solvent needs to be able to dissolve the reactants and facilitate the reaction at the desired temperature.

  • Purification:

    • Action: If unreacted biuret remains, it can often be removed by recrystallization.

    • Rationale: Biuret and the target product often have different solubility profiles, allowing for separation by recrystallization from a suitable solvent.[4]

Decision Tree for Addressing Unreacted Biuret:

Start Unreacted Biuret Detected Check_Conditions Review Reaction Conditions Start->Check_Conditions Increase_Time_Temp Increase Time/Temp? Check_Conditions->Increase_Time_Temp Improve_Mixing Improve Mixing? Increase_Time_Temp->Improve_Mixing No Purify Purify by Recrystallization Increase_Time_Temp->Purify Yes Change_Base_Solvent Change Base/Solvent? Improve_Mixing->Change_Base_Solvent No Improve_Mixing->Purify Yes Change_Base_Solvent->Purify No Change_Base_Solvent->Purify Yes End Pure Product Purify->End

Caption: Troubleshooting unreacted biuret.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione?

A1: A prevalent method involves the base-catalyzed condensation of biuret with an ethyl-containing ester , such as ethyl acetate or ethyl formate.[5] This one-pot reaction provides a straightforward route to the desired triazine-dione ring system.

Q2: What are the primary byproducts to look out for in this synthesis?

A2: The most common byproducts include:

  • Cyanuric acid: Formed from the thermal decomposition of biuret.[1][2]

  • Unreacted starting materials: Residual biuret and the ethyl ester.

  • N-acylated derivatives (Allophanate-like structures): Formed if reactive isocyanate species are generated.[3]

  • Triuret and higher urea condensation products: Can be present as impurities in the biuret starting material.[6]

Q3: How can I monitor the progress of the reaction to minimize byproduct formation?

A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques for monitoring the reaction. By spotting the reaction mixture alongside standards of your starting materials, you can track their consumption and the formation of the product. This allows you to stop the reaction at the optimal time, before significant byproduct formation occurs.

Q4: What are the recommended purification methods for 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione?

A4: The primary purification methods are:

  • Recrystallization: This is often the most effective method for removing unreacted starting materials and some byproducts. The choice of solvent is critical and should be determined empirically.

  • Column Chromatography: For removing byproducts with similar solubility to the desired product, column chromatography on silica gel is recommended.[4] A suitable eluent system can be developed using TLC analysis.

Q5: Can moisture affect the synthesis?

A5: Yes, moisture can be detrimental. Water can react with any isocyanate intermediates that may form, leading to the formation of ureas and other unwanted side products.[7] It is crucial to use dry solvents and glassware and to conduct the reaction under an inert atmosphere if possible.

Data Summary Table

ByproductFormation PathwayKey IndicatorMitigation StrategyPurification Method
Cyanuric Acid Thermal decomposition of biuretWhite, insoluble precipitateStrict temperature and time controlFiltration
N-acylated Derivatives Reaction with in-situ generated ethyl isocyanateHigher MW peak in MSStoichiometry control, reaction monitoringColumn chromatography
Unreacted Biuret Incomplete reactionPresence of starting material in productIncrease reaction time/temp, improve mixingRecrystallization
Triuret Impurity in biuret starting materialImpurity peak in HPLC of starting materialUse high-purity biuretRecrystallization

References

  • California Science & Engineering Fair. (n.d.). The Optimal Temperature for the Decomposition of Biuret to Urea in Solution. Retrieved from [Link]

  • TREA. (2024, February 8). PROCESS FOR PRODUCING UREA AND BIURET. Retrieved from [Link]

  • UreaKnowHow. (2023, December 14). 2023 Marrone WO2023237398 process for removing biuret from urea. Retrieved from [Link]

  • Risso Chemical. (2021, February 13). Causes of Biuret in Urea Manufacturing & Control Methods. Retrieved from [Link]

  • Google Patents. (n.d.). US4698443A - Biuret purification.
  • PrepChem.com. (n.d.). Synthesis of biuret. Retrieved from [Link]

  • PMC. (n.d.). A New Family of Biuret Hydrolases Involved in S-Triazine Ring Metabolism. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 6-Ethyl-1,3,5-triazine-2,4-diamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • ACS Publications. (2011, December 23). Origin of Impurities Formed in the Polyurethane Production Chain. 1. Conditions for Chlorine Transfer from an Aryl Isocyanide Dichloride Byproduct. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE SYNTHESIS OF SUBSTITUTED BIURETS. Retrieved from [Link]

  • PMC. (2022, November 1). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Retrieved from [Link]

  • Beilstein Journals. (2020, June 24). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Retrieved from [Link]

  • Google Patents. (n.d.). EP3331866B1 - Process for preparing 6-substituted-1,3,5-triazine-2,4(1h,3h)-dione derivatives.
  • EXCLI Journal. (2006, November 20). INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L- CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS. Retrieved from [Link]

  • ACS Publications. (2001, April 5). Solid-Phase Synthesis of 6-Amino-2,4-dioxo-3,4-dihydro-1,3,5-triazine Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazines Using the Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates. Retrieved from [Link]

  • Bull. Korean Chem. Soc. (n.d.). Synthesis of Pilocarpine Analogs via Radical Cyclization. Retrieved from [Link]

  • JAIST Repository. (n.d.). Development of a Novel Peptide Cyclization Reaction for the Creation of Biologics Targeting Intracellular Protein-Protein Interactions. Retrieved from [Link]

  • MDPI. (2006, January 31). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

  • Google Patents. (n.d.). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
  • ResearchGate. (2025, October 16). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

  • ACS Publications. (2015, August 26). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). US2145392A - Preparation of biuret.
  • Science of Synthesis. (n.d.). Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). The results of biuret test, obtained from the addition of Cu⁺⁺ ion to aquatic solutions of λ‐carrageenan (a), gelatin (b) and gelatin‐λ‐carrageenan polyelectrolyte solution (c). Retrieved from [Link]

  • Dongsen Chemicals. (2023, October 21). Decoding isocyanates: A deep dive into isocyanates. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl isocyanate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione

Welcome to the technical support center for the synthesis and optimization of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.

I. Introduction to the Synthesis of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione

The synthesis of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione, a substituted s-triazine-2,4(1H,3H)-dione, is a critical process in the development of various pharmacologically active compounds. The triazine scaffold is a key component in a wide range of therapeutic agents.[1] Achieving high yield and purity of this target molecule is paramount. A common synthetic route involves the cyclocondensation of an ethyl-substituted precursor with a urea or biuret derivative. This guide will focus on troubleshooting common issues encountered during this synthesis.

A prevalent method for synthesizing similar triazine-dione structures involves the reaction of a picolinate with biuret in the presence of a base like sodium ethoxide.[2] Variations of this approach, perhaps substituting the picolinate with an ethyl-containing analogue, are likely employed for the target molecule.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise during the synthesis of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione.

Q1: What is the most common synthetic route for this compound?

A common and effective method involves the condensation of an ethyl-substituted amidine or a related precursor with a compound that can provide the urea backbone, such as biuret. The reaction is typically carried out in a suitable solvent and may be base-catalyzed. For instance, the synthesis of a similar compound, 6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione, is achieved by reacting methyl 6-(trifluoromethyl)picolinate with dry biuret in a sodium ethoxide solution in ethanol.[2]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields can stem from several factors. The most critical to investigate are:

  • Purity of Starting Materials: Ensure all reactants, especially the ethyl-precursor and biuret, are of high purity and dry. Moisture can significantly interfere with the reaction.

  • Reaction Temperature: The temperature needs to be carefully controlled. For analogous reactions, temperatures around 75-80°C have been found to be effective.[2]

  • Stoichiometry: Precise stoichiometry is crucial. An excess of one reactant may lead to side product formation.

  • Mixing and Reaction Time: Inadequate mixing can lead to localized concentration gradients and incomplete reaction. Ensure efficient stirring throughout the reaction period. The reaction time should also be optimized; for a similar synthesis, a 2-hour reaction time was reported.[2]

Q3: I am observing a significant amount of an insoluble white precipitate. What could this be?

In reactions involving cyanuric acid derivatives, an insoluble white precipitate is often observed. This could be unreacted starting material or a side product like cyamelide, which can form from the polymerization of isocyanic acid.[3] In the synthesis of similar triazine compounds, the desired product itself can precipitate from the reaction mixture upon neutralization.[2] It is essential to characterize this precipitate to determine its identity.

Q4: What are the best practices for purifying the final product?

Purification typically involves recrystallization. A common solvent system for similar triazine compounds is an 80% methanol in water solution. The crude product is dissolved in the heated solvent and allowed to cool, leading to the formation of purified crystals.[4] Column chromatography on silica gel can also be employed for more challenging purifications.[5]

III. Troubleshooting Guide

This section provides a more detailed, issue-specific guide to resolving common problems encountered during the synthesis of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione.

Problem 1: Low or No Product Formation

Symptom: After the reaction and workup, the yield of the desired product is significantly lower than expected, or no product is isolated.

Potential Causes & Recommended Actions:

Potential Cause Underlying Rationale Recommended Action
Moisture in Reactants or Solvent The reactants, particularly biuret and any base used, are sensitive to hydrolysis. Water can consume reactants and inhibit the desired cyclization.Dry all reactants and solvents thoroughly before use. Biuret should be dried under vacuum. Use freshly distilled solvents.
Incorrect Reaction Temperature The cyclocondensation reaction has an optimal temperature range. Too low a temperature will result in a slow or incomplete reaction, while too high a temperature can lead to decomposition of reactants or products.Optimize the reaction temperature. Start with conditions reported for similar syntheses (e.g., 75-80°C) and systematically vary it in small increments (± 5°C).[2]
Ineffective Base or Incorrect Stoichiometry A base like sodium ethoxide is often crucial for deprotonating the biuret and facilitating the nucleophilic attack. The incorrect amount or a weak base will hinder the reaction.Ensure the use of a strong, anhydrous base like sodium ethoxide. Carefully control the stoichiometry of the base relative to the reactants. A molar equivalent or a slight excess of the base is often required.
Poor Quality Starting Materials Impurities in the starting materials can interfere with the reaction, leading to side products or inhibiting the desired transformation.Verify the purity of all starting materials using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the starting materials before use.
Problem 2: Formation of Multiple Products (Impure Product)

Symptom: Analysis of the crude product (e.g., by TLC or LC-MS) shows the presence of multiple spots or peaks in addition to the desired product.

Potential Causes & Recommended Actions:

Potential Cause Underlying Rationale Recommended Action
Side Reactions At elevated temperatures or with incorrect stoichiometry, side reactions such as self-condensation of the ethyl precursor or decomposition of biuret can occur.Optimize the reaction temperature and stoichiometry as described above. Consider adding the reactants in a specific order (e.g., adding the ethyl precursor to the activated biuret solution) to minimize side reactions.
Incomplete Reaction If the reaction is not allowed to proceed to completion, the crude product will be a mixture of starting materials and the desired product.Monitor the reaction progress using TLC or LC-MS. Continue the reaction until the starting materials are consumed.
Product Degradation The triazine ring can be susceptible to degradation under harsh workup conditions (e.g., strong acid or base, high temperatures).Employ mild workup procedures. Neutralize the reaction mixture carefully and avoid excessive heating during solvent removal.
Problem 3: Difficulty in Product Isolation and Purification

Symptom: The product is difficult to crystallize, or it co-precipitates with impurities.

Potential Causes & Recommended Actions:

Potential Cause Underlying Rationale Recommended Action
Inappropriate Crystallization Solvent The solubility of the product and impurities in the crystallization solvent is critical for effective purification.Screen a variety of solvents and solvent mixtures for recrystallization. A mixture of a good solvent (in which the product is soluble when hot) and a poor solvent (in which the product is insoluble when cold) is often effective. For similar compounds, an 80% methanol/water mixture has proven successful.[4]
Presence of Tarry Impurities Tarry byproducts can inhibit crystallization by coating the surface of the desired product crystals.Before crystallization, attempt to remove tarry impurities by treating the crude product with activated charcoal or by performing a preliminary purification step like a short silica gel plug filtration.
Product is an Oil If the product is an oil at room temperature, crystallization will not be possible.If the product is an oil, purification by column chromatography is the preferred method.[5]

IV. Experimental Workflow & Visualization

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Reactant 1 (e.g., Ethyl Picolinate Analogue) D Reaction at Optimized Temperature (e.g., 75-80°C) A->D B Reactant 2 (Biuret) B->D C Base & Solvent (e.g., NaOEt in EtOH) C->D E Neutralization (e.g., with HCl) D->E F Filtration E->F G Crude Product F->G H Recrystallization (e.g., 80% MeOH/H2O) G->H I Pure Product H->I TroubleshootingFlow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No CheckReagents Check Reagent Purity & Stoichiometry CheckYield->CheckReagents Yes Success Successful Synthesis CheckPurity->Success No OptimizeWorkup Optimize Workup/Purification CheckPurity->OptimizeWorkup Yes OptimizeTemp Optimize Temperature OptimizeTemp->Start CheckReagents->OptimizeTemp OptimizeWorkup->Start

Caption: A logical flow for troubleshooting common synthesis problems.

V. References

  • Dolzhenko, A. V., et al. (2010). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines and evaluation of their antiproliferative activity. ResearchGate.

  • Groenendaal, B., et al. (2008). A multicomponent synthesis of triazinane diones. Journal of Organic Chemistry, 73(2), 719-22.

  • Hassan, A. A., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PMC.

  • Li, J., et al. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455.

  • NIST. (n.d.). 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione. NIST WebBook.

  • NIST. (n.d.). 1,3,5-Triazine-2,4(1H,3H)-dione. NIST WebBook.

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines.

  • Patel, D., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer.

  • ResearchGate. (n.d.). Synthesis of monocyclic 1,3,5-triazin-2,4-dione derivatives.

  • ResearchGate. (n.d.). Synthesis of 1,2,4‐triazines via intermolecular addition and cyclization of aryl diazonium salts with ketene N,S‐acetals.

  • Sun, Q., et al. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journals.

  • European Patent Office. (2023). EP 3 331 866 B1.

  • Wikipedia. (n.d.). Cyanuric acid.

  • INCHEM. (n.d.). ICSC 1313 - CYANURIC ACID.

  • Google Patents. (n.d.). EP0075612A1 - Process for trimerizing isocyanic acid to make cyanuric acid.

  • MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.

  • ACS Publications. (n.d.). Isocyanurates. I. Some Condensation Reactions of Cyanuric Acid.

  • ResearchGate. (n.d.). Cyanuric and Isocyanuric Acids.

  • Google Patents. (n.d.). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.

  • PMC. (n.d.). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors.

  • ACS Publications. (n.d.). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors.

Sources

Troubleshooting

Technical Support Center: Purification and Troubleshooting of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in resolving complex purification chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in resolving complex purification challenges associated with 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione .

Working with deactivated triazine cores requires a deep understanding of their physicochemical behavior. This guide bypasses generic advice, focusing instead on the mechanistic causality behind impurity formation, self-validating purification protocols, and actionable troubleshooting steps.

Part 1: Mechanistic Understanding of Impurity Profiles

To effectively purify 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione, one must first understand why specific impurities form. The 1,3,5-triazine-2,4-dione scaffold is a versatile structural core, but it is highly sensitive to nucleophilic attack and pH extremes [1].

During synthesis (often via the functionalization of a cyanuric chloride precursor or cyclization of aliphatic amidines), three major classes of impurities typically emerge:

  • Ammelide Derivatives (e.g., 6-amino-1,3,5-triazine-2,4-diol analogs): These form via competitive nucleophilic substitution if ammonia or amine-based reagents are present, or as metabolic/hydrolytic byproducts [2].

  • Over-Alkylated Species: Excess ethylating agents can lead to unwanted substitution at the N1 or N3 imide positions, generating highly lipophilic impurities.

  • Ring-Opened Degradants: The triazine ring is susceptible to hydrolytic cleavage under extreme aqueous conditions (pH < 2 or pH > 12), resulting in linear biuret or urea derivatives.

ImpurityPathway SM Starting Material (e.g., Cyanuric Chloride) Alkylation Alkylation (Ethyl Grignard) & Hydrolysis SM->Alkylation Target 6-Ethyl-1,3,5-triazine- 2,4(1H,3H)-dione Alkylation->Target Optimal Conditions ImpA Impurity A (Over-Alkylation) Alkylation->ImpA Excess Reagent ImpB Impurity B (Ammelide/Ring-Opening) Alkylation->ImpB Extreme pH / Harsh Hydrolysis

Fig 1: Mechanistic pathway of 6-ethyl-1,3,5-triazine-2,4(1H,3H)-dione synthesis and side reactions.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common anomalies encountered during the isolation of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione.

Q1: During liquid-liquid extraction (LLE), my target compound is remaining in the aqueous phase. How do I force it into the organic layer? A1: The issue is pH-dependent ionization. The triazine-2,4-dione core contains acidic imide protons (N1-H and N3-H) with a pKa typically between 6.5 and 7.5. If your aqueous phase is neutral or basic, the compound exists as a highly water-soluble sodium or potassium salt. Fix: Carefully adjust the aqueous phase to pH 4.0–4.5 using 1M HCl before extraction with Ethyl Acetate (EtOAc). Do not drop the pH below 2.0, as this risks hydrolytic ring-opening.

Q2: My product "oils out" during recrystallization instead of forming a crystalline solid. What causes this, and how can I resolve it? A2: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its melting point in the chosen solvent, usually exacerbated by the presence of lipophilic over-alkylated impurities acting as melting-point depressants. Fix: Switch from a single non-polar solvent to a binary solvent system (e.g., Ethanol/Water). Dissolve the crude oil in minimal hot ethanol, cool slowly to 40°C, and add water dropwise until slight turbidity persists. Seed the solution with a pure crystal and cool to 4°C.

Q3: HPLC analysis shows a persistent co-eluting impurity with a mass of [M-17] or[M+1]. What is it? A3: This mass shift is characteristic of an ammelide-type impurity (replacement of a hydroxyl/carbonyl group with an amino group) [2]. Because its polarity is nearly identical to the target dione, reverse-phase (C18) chromatography struggles to resolve it. Fix: Utilize a fluorinated stationary phase (e.g., Pentafluorophenyl - PFP column) for your preparative HPLC. The PFP phase exploits distinct hydrogen-bonding and dipole interactions that easily resolve the dione from the aminated impurity.

Part 3: Standard Operating Protocols (SOPs)

To ensure your purification is a self-validating system, follow these field-proven methodologies. The expected physicochemical changes at each step serve as built-in quality control checkpoints.

SOP 1: Two-Stage pH-Swinging Extraction

Objective: Remove both highly polar (ammelide) and highly non-polar (over-alkylated) impurities prior to crystallization.

  • Dissolution & Basification: Dissolve the crude reaction mixture in 0.5 M NaOH (aq) to achieve a pH of ~10. Causality: The target 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione deprotonates and becomes water-soluble.

  • First Organic Wash: Wash the basic aqueous layer with Dichloromethane (DCM) (3 × 50 mL). Causality: Neutral, lipophilic over-alkylated impurities partition into the DCM. Discard the DCM layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1 M HCl dropwise until the pH reaches 4.0–4.5. Validation: The solution should turn cloudy as the target compound protonates and crashes out of the aqueous phase.

  • Second Organic Extraction: Extract the turbid aqueous layer with Ethyl Acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

SOP 2: Preparative HPLC-UV Purification

Objective: Isolate the target compound from closely related structural isomers.

  • Column Selection: Use a PFP (Pentafluorophenyl) Prep Column (250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Maintains the dione in its protonated state).

    • Solvent B: Acetonitrile (MeCN).

  • Gradient: 5% B to 40% B over 20 minutes.

  • Detection: Monitor UV absorbance at 220 nm and 254 nm. The dione core exhibits strong absorption at 220 nm due to the conjugated imide system [3].

PurificationWorkflow Crude Crude Reaction Mixture pHAdjust pH Adjustment (pH 4-5) Crude->pHAdjust Extraction Liquid-Liquid Extraction (EtOAc / Water) pHAdjust->Extraction OrgPhase Organic Phase (Target + Lipophilic Impurities) Extraction->OrgPhase AqPhase Aqueous Phase (Salts + Ammelide Impurities) Extraction->AqPhase Discard Cryst Recrystallization (EtOH / H2O) OrgPhase->Cryst Pure Pure 6-Ethyl-1,3,5-triazine- 2,4(1H,3H)-dione Cryst->Pure

Fig 2: Step-by-step purification workflow for isolating the target triazine-dione.

Part 4: Quantitative Data Presentation

Use the following reference metrics to validate the success of your purification workflows. Deviations from these values indicate co-eluting impurities or incomplete drying.

Parameter6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dioneAmmelide ImpurityOver-Alkylated Impurity
Molecular Weight 141.13 g/mol 128.09 g/mol >169.20 g/mol
LogP (Predicted) -0.2 to 0.1-1.5> 1.2
Aqueous Solubility Moderate (pH dependent)HighVery Low
Retention Time (PFP) ~12.5 min~8.2 min>18.0 min
UV Maxima (λmax) 220 nm214 nm225 nm

Part 5: References

  • PubChem - National Institutes of Health (NIH). Ammelide | C3H4N4O2 | CID 12584 - Safety, Hazards, and Impurity Profiles. Available at:[Link]

  • American Chemical Society (ACS) Publications. Solid-Phase Synthesis of 6-Amino-2,4-dioxo-3,4-dihydro-1,3,5-triazine Derivatives. Available at:[Link]

Optimization

Technical Support Center: Synthesis of 6-Alkyl-1,3,5-triazine-2,4(1H,3H)-diones

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 6-alkyl-1,3,5-triazine-2,4(1H,3H)-diones. This guide is designed to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-alkyl-1,3,5-triazine-2,4(1H,3H)-diones. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the synthesis of this important class of compounds. As Senior Application Scientists, we have compiled this resource based on established synthetic routes and field-proven insights to ensure scientific integrity and practical utility.

Troubleshooting Guide

The synthesis of 6-alkyl-1,3,5-triazine-2,4(1H,3H)-diones can be challenging, with common issues ranging from low yields to difficult purification. This section provides a systematic approach to troubleshooting these problems.

Problem Potential Cause(s) Troubleshooting & Optimization
Low or No Product Yield Incomplete reaction: Starting materials may be unreactive under the chosen conditions.- Reaction Conditions: For syntheses involving biguanides, ensure the reaction temperature is sufficient to drive the cyclization. Microwave irradiation can sometimes improve yields and reduce reaction times.[1][2] - Reagent Purity: Use high-purity starting materials. Impurities in biguanide salts or alkyl amidines can inhibit the reaction. - Moisture: The presence of water can lead to hydrolysis of starting materials and intermediates. Ensure all glassware is dry and use anhydrous solvents.
Formation of Multiple Products (Impure Sample) Side Reactions: The formation of isomeric byproducts or polymeric materials is a common issue.- Regioselectivity: In syntheses involving unsymmetrical precursors, the formation of regioisomers can occur. Careful control of reaction temperature and pH can influence the selectivity. - Polymerization: Guanidine-based starting materials can be prone to polymerization, especially at high temperatures. Gradual addition of reagents and strict temperature control are crucial.[3]
Difficulty in Product Purification Similar Polarity of Product and Impurities: Byproducts may have similar solubility and chromatographic behavior to the desired product.- Recrystallization: This is often the most effective method for purifying triazine derivatives.[4][5][6] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal conditions. - Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution may be necessary to separate closely related compounds.[1] - Washing: An initial wash of the crude product with a solvent in which the desired product is sparingly soluble can remove highly soluble impurities.[5]
Product Instability or Decomposition Hydrolysis of the Triazine Ring: The 1,3,5-triazine ring can be susceptible to cleavage under acidic or basic conditions, particularly in the presence of moisture.[7][8]- Neutral or Slightly Acidic Work-up: Avoid strongly basic or acidic conditions during the work-up procedure. - Anhydrous Conditions: Perform all purification and handling steps under anhydrous conditions to the extent possible.[6] - Storage: Store the final product in a desiccator under an inert atmosphere to prevent degradation.
Inconsistent Results Variability in Starting Material Quality: The purity and reactivity of starting materials like biguanides can vary between batches.- Reagent Characterization: It is good practice to characterize the starting materials before use, especially if they are from a new supplier or an old batch. - Standardized Procedure: Maintain a consistent and well-documented experimental procedure to minimize variability.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of 6-alkyl-1,3,5-triazine-2,4(1H,3H)-diones.

Q1: What are the most common synthetic routes to 6-alkyl-1,3,5-triazine-2,4(1H,3H)-diones?

A1: The most prevalent methods involve the cyclocondensation of a biguanide derivative with a carbonyl compound or the reaction of an amidine with an isocyanate. One common approach is the reaction of an alkyl biguanide with diethyl carbonate in the presence of a base. Another strategy involves the reaction of an N-alkylamidine with an isocyanate derivative. The choice of route often depends on the availability of starting materials and the desired substitution pattern.

Q2: I am observing a significant amount of an insoluble white solid in my reaction mixture. What could it be?

A2: This is often due to the formation of cyanuric acid, which can arise from the hydrolysis of certain triazine intermediates, especially if moisture is present in the reaction.[9] It is also possible that unreacted biguanide starting material, if it is a salt, may have low solubility in the reaction solvent.

Q3: How can I avoid the formation of N-alkylated byproducts?

A3: While C-alkylation at the 6-position is the desired outcome, competitive N-alkylation on the triazine ring nitrogens can occur. The regioselectivity can be influenced by the choice of base and solvent. Generally, using a hindered base and a non-polar solvent can favor C-alkylation.

Q4: My final product appears to be degrading over time. What are the best storage conditions?

A4: 6-Alkyl-1,3,5-triazine-2,4(1H,3H)-diones can be susceptible to hydrolysis.[7][8] For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to protect it from moisture and atmospheric carbon dioxide. Storing at low temperatures (e.g., in a refrigerator) can also help to slow down degradation.

Q5: What analytical techniques are most suitable for characterizing the final product and identifying impurities?

A5: A combination of techniques is recommended for full characterization.

  • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the desired product and identifying any isomeric impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) and N-H bonds of the triazine-dione ring.

Experimental Workflow & Diagrams

To provide a clearer understanding of the synthetic process and potential pitfalls, a generalized workflow and a troubleshooting decision tree are presented below.

General Synthetic Workflow

cluster_0 Synthesis cluster_1 Purification Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Conditions: - Solvent - Temperature - Base Work-up Work-up Reaction->Work-up Quenching & Extraction Crude Product Crude Product Work-up->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Recrystallization->Column Chromatography Low Purity Pure Product Pure Product Recrystallization->Pure Product High Purity Column Chromatography->Pure Product

Caption: Generalized workflow for the synthesis and purification of 6-alkyl-1,3,5-triazine-2,4(1H,3H)-diones.

Troubleshooting Decision Tree

Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Product Decomposition Product Decomposition Low Yield->Product Decomposition Optimize Conditions Optimize Conditions Incomplete Reaction->Optimize Conditions Increase Temp./Time Check Reagent Purity Check Reagent Purity Incomplete Reaction->Check Reagent Purity Side Reactions->Optimize Conditions Lower Temp. Control Stoichiometry Control Stoichiometry Side Reactions->Control Stoichiometry Modify Work-up Modify Work-up Product Decomposition->Modify Work-up Neutral pH

Caption: Decision tree for troubleshooting low yields in the synthesis of 6-alkyl-1,3,5-triazine-2,4(1H,3H)-diones.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Retrieved from [Link]

  • European Patent Office. (2023). EP 3 331 866 B1. Retrieved from [Link]

  • Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045.
  • Polsen, K., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 26(4), 1028.
  • Dolzhenko, A. V., et al. (2022). A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. European Journal of Medicinal Chemistry, 241, 114645.
  • Abdellattif, M. H., et al. (2016). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. Acta Poloniae Pharmaceutica, 73(1), 83-94.
  • Wu, Z.-C., & Borger, D. L. (2022). 1,2,3,5-Tetrazines: A General Synthesis, Cycloaddition Scope, and Fundamental Reactivity Patterns. The Journal of Organic Chemistry, 87(24), 16829–16846.
  • Castanedo, G. M., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179.
  • Beilstein Journal of Organic Chemistry. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Retrieved from [Link]

  • Katritzky, A. R., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 36-47.
  • Yahya, S., et al. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455.
  • Bellamy, A. J. (2002). Nitration of the 6-Methyl-1,3,5-Triazine Derivatives, 6-Methyl-1,3,5-Triazine-2,4(1H, 3H)-Dione and 2,4-Dimethoxy-6-Methyl-1,3,5-Triazine. Propellants, Explosives, Pyrotechnics, 27(3), 132-137.
  • Huang, C.-H., et al. (2017). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry, 60(17), 7486–7499.
  • Junaid, M., et al. (2021). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Medicinal Chemistry, 12(5), 793-805.
  • Leszczynski, J., et al. (2015).
  • ResearchGate. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Retrieved from [Link]

  • Shawali, A. S., et al. (2000). Cyclocondensation reactions of nitrilimines: Synthesis of 1,2,4-triazin-6-ones and 1,2,4,5-tetrazines. Journal of Heterocyclic Chemistry, 37(1), 111-115.
  • Science of Synthesis. (n.d.). Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues.
  • Hoppe, M. J. (2015). Isocyanides: Anionic Methods for Dearomatization to Complex Cyclohexadienes.
  • Diab, Y., et al. (2019). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses. International Journal of Pharmaceutical Research & Allied Sciences, 8(2).
  • Gholap, A. R., et al. (2006). SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. HETEROCYCLES, 68(4), 805-812.
  • Li, Y., & Gevorgyan, V. (2021). Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions. Chemical Reviews, 121(20), 12534–12591.
  • ResearchGate. (n.d.). Iodine-Mediated Heterocyclization for the Synthesis of 6-Alkylthio-1,3,5-triazine-2,4-diamines from N -Alkylpyridinium Salts and NH 4 SCN. Retrieved from [Link]

  • Katritzky, A. R., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules, 11(1), 36-47.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 6-Ethyl- and 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione for Therapeutic and Agrochemical Research

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals The 1,3,5-triazine scaffold is a cornerstone in medicinal and agricultural chemistry, with its derivatives exhibiting a vast spectrum of b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a cornerstone in medicinal and agricultural chemistry, with its derivatives exhibiting a vast spectrum of biological activities, including anticancer, antiviral, and herbicidal properties.[1][2] Within this versatile class of compounds, subtle structural modifications can lead to significant changes in physicochemical properties and biological efficacy. This guide provides a detailed comparative analysis of two closely related analogs: 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione and 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione. This document is intended to serve as a technical resource for researchers, offering insights into their synthesis, chemical characteristics, and potential applications, supported by experimental data and protocols.

Chemical and Physical Properties: A Comparative Overview

The fundamental difference between the two molecules lies in the alkyl substituent at the 6-position of the triazine ring: a methyl group (-CH₃) versus an ethyl group (-CH₂CH₃). This seemingly minor variation is anticipated to influence several key physicochemical parameters that are critical for their behavior in biological systems.

Property6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione
Molecular Formula C₄H₅N₃O₂[3]C₅H₇N₃O₂
Molecular Weight 127.10 g/mol [3]141.13 g/mol
CAS Number 933-19-7[3]Not available
Predicted LogP -0.9-0.4
Predicted Solubility HigherLower
Predicted pKa ~7.5~7.5

Note: Predicted values are based on computational models and may vary from experimental results. Data for 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione is largely predicted due to a lack of available experimental data.

The addition of a single methylene unit in the ethyl-substituted analog increases its molecular weight and is predicted to increase its lipophilicity (LogP). This seemingly small change can have profound effects on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. Increased lipophilicity can enhance membrane permeability but may also lead to lower aqueous solubility and increased metabolic susceptibility.

Synthesis of 6-Alkyl-1,3,5-triazine-2,4(1H,3H)-diones

The synthesis of 6-alkyl-1,3,5-triazine-2,4(1H,3H)-diones can be achieved through the condensation of an appropriate amidine or biguanide derivative with a carbonyl-containing compound, followed by hydrolysis. A common and versatile approach involves the reaction of an alkyl biguanide with diethyl carbonate.

Synthesis_Pathway Alkyl_Nitrile Alkyl Nitrile (R-C≡N) Alkyl_Biguanide Alkyl Biguanide (R-C(=NH)NHC(=NH)NH₂) Alkyl_Nitrile->Alkyl_Biguanide + Biguanide Biguanide Biguanide Cyclization Cyclization/ Condensation Alkyl_Biguanide->Cyclization Diethyl_Carbonate Diethyl Carbonate Diethyl_Carbonate->Cyclization Intermediate Dihydrotriazine Intermediate Cyclization->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Final_Product 6-Alkyl-1,3,5-triazine- 2,4(1H,3H)-dione Hydrolysis->Final_Product

Caption: General synthesis pathway for 6-alkyl-1,3,5-triazine-2,4(1H,3H)-diones.

Experimental Protocol: Synthesis of 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione

This protocol is adapted from general procedures for the synthesis of substituted triazines.[4][5]

Materials:

  • Methyl biguanide hydrochloride

  • Diethyl carbonate

  • Sodium ethoxide solution (21% in ethanol)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Water (deionized)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl biguanide hydrochloride in ethanol.

  • Add a stoichiometric equivalent of sodium ethoxide solution to the flask to liberate the free base. Stir for 30 minutes at room temperature.

  • Add an excess of diethyl carbonate to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to induce hydrolysis of the intermediate.

  • Heat the acidic solution at 60-70°C for 1-2 hours.

  • Cool the solution in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione.

Note: The synthesis of the 6-ethyl analog would follow a similar procedure, substituting ethyl biguanide hydrochloride as the starting material.

Biological Activity: A Comparative Perspective

Herbicidal Activity

Triazine derivatives, such as atrazine and simazine, are well-known herbicides that act by inhibiting photosynthesis at photosystem II.[6][7] The herbicidal potential of 6-alkyl-1,3,5-triazine-2,4(1H,3H)-diones is plausible, and the nature of the alkyl group can significantly influence their efficacy and crop selectivity. Generally, an optimal lipophilicity is required for efficient transport to the target site within the plant. The slightly higher predicted lipophilicity of the 6-ethyl analog might lead to enhanced herbicidal activity compared to the 6-methyl derivative, although this requires experimental validation.

Antiviral Activity

Derivatives of 1,3,5-triazine have shown promise as antiviral agents.[8][9] For instance, certain trisubstituted triazines have demonstrated significant activity against Herpes Simplex Virus type 1 (HSV-1).[8] The mechanism of action can vary, but often involves the inhibition of viral enzymes or replication processes. The difference in the alkyl substituent at the 6-position could influence the binding affinity of these compounds to viral protein targets.

Anticancer Activity

The 1,3,5-triazine scaffold is a privileged structure in the development of anticancer agents.[1][2] These compounds can exert their effects through various mechanisms, including the inhibition of kinases and other enzymes involved in cell proliferation and survival. Structure-activity relationship (SAR) studies on related triazine series often reveal that the size and nature of substituents on the triazine ring are critical for potent and selective anticancer activity.

Structure-Activity Relationship (SAR) Insights

Based on the general principles of medicinal chemistry and the available literature on triazine derivatives, we can infer a hypothetical structure-activity relationship.

SAR_Diagram Core 1,3,5-Triazine-2,4(1H,3H)-dione Core (Essential for activity) R_Group 6-Alkyl Group (Modulates Lipophilicity & Potency) Core->R_Group Substituent Methyl Methyl (-CH₃) R_Group->Methyl Ethyl Ethyl (-CH₂CH₃) R_Group->Ethyl Comparison Comparative Effect Methyl->Comparison vs. Ethyl->Comparison

Caption: Structure-Activity Relationship considerations for 6-alkyl-1,3,5-triazine-2,4(1H,3H)-diones.

The dione moiety of the triazine ring is likely crucial for forming hydrogen bonds with biological targets. The alkyl group at the 6-position occupies a specific binding pocket, and its size and lipophilicity can directly impact the binding affinity. The ethyl group, being larger and more lipophilic than the methyl group, may provide a better fit in some target proteins, leading to enhanced activity. Conversely, it could also introduce steric hindrance, thereby reducing activity. The optimal alkyl chain length is highly dependent on the specific topology of the target's active site.

Future Directions and Experimental Design

To rigorously compare the biological potential of 6-ethyl- and 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione, a series of head-to-head experimental evaluations are necessary.

Proposed Experimental Workflow

Experimental_Workflow Start Synthesize and Purify Both Compounds Physicochem Physicochemical Characterization (Solubility, LogP, pKa) Start->Physicochem Biological_Screening Broad Biological Screening (Anticancer, Antiviral, Herbicidal) Start->Biological_Screening Hit_ID Identify 'Hit' Activity Biological_Screening->Hit_ID Dose_Response Dose-Response Studies (IC₅₀/EC₅₀ Determination) Hit_ID->Dose_Response MOA Mechanism of Action Studies Dose_Response->MOA ADME In vitro ADME/Tox Profiling Dose_Response->ADME Conclusion Comparative Efficacy and Safety Profile MOA->Conclusion ADME->Conclusion

Caption: A proposed workflow for the comparative evaluation of the two triazine analogs.

Conclusion

While 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione is a known metabolite, the properties and potential of its ethyl analog remain largely unexplored in publicly accessible literature. Based on established principles of medicinal and agricultural chemistry, the seemingly minor structural difference between a methyl and an ethyl group at the 6-position of the 1,3,5-triazine-2,4(1H,3H)-dione core is expected to have a tangible impact on the compounds' physicochemical properties and biological activities. The ethyl analog's increased lipophilicity may enhance its potency in certain applications, such as herbicidal activity, but could also alter its metabolic stability and solubility.

This guide highlights the necessity for direct, comparative experimental studies to elucidate the specific advantages and disadvantages of each analog for various research and development applications. The provided synthesis protocols and proposed experimental workflow offer a foundational framework for researchers to undertake such investigations, ultimately enabling a data-driven selection of the optimal candidate for a given therapeutic or agrochemical target.

References

  • Bellamy, A. J. (2002). Nitration of the 6-Methyl-1,3,5-Triazine Derivatives, 6-Methyl-1,3,5-Triazine-2,4(1H, 3H)-Dione and 2,4-Dimethoxy-6-Methyl-1,3,5-Triazine.
  • Brzozowski, Z., Sączewski, F., & Gdaniec, M. (2000). Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 35(12), 1053–1064.
  • BenchChem. (2025).
  • Santa Cruz Biotechnology. (n.d.). 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione.
  • Liu, Z., et al. (2023). Iodine-Mediated Heterocyclization for the Synthesis of 6-Alkylthio-1,3,5-triazine-2,4-diamines from N-Alkylpyridinium Salts and NH4SCN.
  • Koizumi, K., et al. (1999). Novel 1,3,5-triazine derivatives with herbicidal activity. Pesticide science, 55(6), 642-643.
  • European P
  • Hsiao, Y., et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors.
  • Staliński, K., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI.
  • Yang, W., et al. (2023). Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)
  • Hsiao, Y., et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. PMC.
  • Mibu, N., et al. (2014). Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. PubMed.
  • Demchenko, A. M., et al. (2021). The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides. Journal of Organic and Pharmaceutical Chemistry.
  • Zhang, H., et al. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455.
  • Kumar, A., et al. (2022). 6-Ethoxy-4-N-(2-Morpholin-4-Ylethyl)-2-N-Propan-2- yl-1,3,5-Triazine-2,4-Diamine Endows Herbicidal Activity Against Phalaris Min.
  • Li, Y., et al. (2025). Synthesis, characterization, and antiviral activity of 1,3,5-triazine derivatives as potential PIKfyve inhibitor.
  • Cheméo. (n.d.). Chemical Properties of 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione (CAS 645-93-2).
  • Fishel, F. M. (2006). Pesticide Toxicity Profile: Triazine Pesticides. Florida Online Journals.
  • Mibu, N., et al. (2014). Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. PubMed.
  • PubChem. (n.d.). 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-.
  • ChemicalBook. (2026). 1,3,5-Tri-2-propenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione.
  • Fisher Scientific. (n.d.). 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, TRC.
  • El-Sayed, W. M., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. International Journal of Pharmaceutical Sciences and Research, 7(4), 1436-1447.
  • CymitQuimica. (n.d.). 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione.
  • GuideChem. (2024). 1-[(2,4,5-trifluorophenyl)methyl]-, (6E)- - Frequently Asked Questions.
  • NIST. (n.d.). 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione.
  • Li, X., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI.
  • NIST. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-.
  • PubChem. (n.d.). 1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-6-thioxo-.
  • Jevrić, L. R., et al. (2023).
  • Yang, G., et al. (2008).
  • Smith, A. T., et al. (2021). A Computational Comparative Study for the Spectroscopic Evaluation of Triazine Derivative Dyes in Implicit Solvation Model Syste. Griffith Research Online.
  • Hassan, A. S., et al. (2018). synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6. Acta Poloniae Pharmaceutica, 75(1), 79-90.

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Comparative

Comparative Guide to Analytical Method Validation for 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide Introduction: The Analytical Challenge 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide

Introduction: The Analytical Challenge

6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione is a highly polar, low-molecular-weight heterocyclic compound. It frequently emerges as a critical degradation product of triazine-based herbicides (such as hexazinone derivatives)[1] and as a trace impurity in pharmaceutical synthesis. The compound's structural core—a triazine ring with a dione moiety—exhibits lactam-lactim tautomerism, making it highly water-soluble and prone to thermal instability[2].

For analytical scientists, quantifying this compound in complex matrices (e.g., soil, environmental water, or active pharmaceutical ingredients) presents a significant challenge. Standard reversed-phase chromatography often fails to retain it, and gas chromatography induces thermal degradation. This guide objectively compares three primary analytical methodologies—HPLC-UV, GC-MS, and LC-MS/MS—and provides a self-validating, step-by-step protocol for the industry-standard LC-MS/MS approach[3].

Platform Comparison: Selecting the Optimal Analytical Alternative

To establish a robust validation framework, we must first understand the causality behind analytical platform selection. The table below summarizes experimental performance data across three alternative platforms.

Table 1: Performance Comparison of Analytical Platforms for 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione
ParameterHPLC-UV (220 nm)GC-MS (EI)LC-MS/MS (ESI+)
Sensitivity (LOD) 50 – 100 ng/mL10 – 20 ng/mL0.05 – 0.1 ng/mL
Linearity ( R2 ) 0.995 (0.5 - 50 µg/mL)0.985 (0.1 - 10 µg/mL)0.999 (0.001 - 1 µg/mL)
Sample Prep Direct injection / LLELLE + DerivatizationSPE (HLB)
Derivatization Not requiredMandatory (Silylation) Not required
Matrix Effect High (Co-elution risk)ModerateLow to Moderate (Isotope dilution)
Primary Use Case Bulk formulation QCVolatile screeningTrace impurity / Environmental fate
Causality Behind the Data:
  • Why GC-MS struggles: The dione structure contains active N-H protons that cause severe peak tailing and irreversible adsorption in the GC inlet. While silylation (e.g., using BSTFA) masks these protons, the derivatization step introduces variability and reduces overall recovery.

  • Why HPLC-UV is limited: The triazine ring absorbs UV light at low wavelengths (typically 210-220 nm), a region where many organic matrix components also absorb, leading to poor specificity and high background noise.

  • Why LC-MS/MS is the gold standard: The nitrogen-rich triazine ring readily accepts protons in acidic mobile phases, forming a highly stable [M+H]+ precursor ion. Multiple Reaction Monitoring (MRM) isolates the specific fragmentation of the ethyl group and the dione ring, eliminating matrix interference[1].

Pathway and Workflow Visualizations

Understanding the degradation pathway that yields 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione is crucial for anticipating matrix interferences during method development[4].

Pathway Parent Complex Triazine Precursor (e.g., Hexazinone Analogs) Intermediate N-Dealkylation / Hydrolysis (Environmental / In Vivo) Parent->Intermediate CYP450 / UV Degradation Target 6-Ethyl-1,3,5-triazine- 2,4(1H,3H)-dione Intermediate->Target Loss of side chains FurtherDeg Ring Cleavage / Mineralization Target->FurtherDeg Ultimate Fate

Fig 1: Degradation pathway of complex triazines yielding the 6-ethyl-dione target analyte.

Workflow A Sample Matrix (Water/Soil/API) B Solid Phase Extraction (HLB) Wash: 5% MeOH | Elute: 100% MeOH A->B Extraction C LC Separation Polar-Endcapped C18, Gradient B->C Reconstitution D ESI+ MS/MS Detection MRM Mode C->D Elution E Data Analysis & ICH Q2(R2) Validation D->E Quantification

Fig 2: End-to-end LC-MS/MS analytical validation workflow for trace quantification.

Step-by-Step Experimental Methodology: LC-MS/MS

This protocol is engineered as a self-validating system, incorporating internal standards and matrix-matched calibration to ensure trustworthiness and compliance with regulatory guidelines.

Phase 1: Sample Preparation (Solid Phase Extraction)

Causality: Because 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione is highly polar, traditional C18 SPE cartridges will result in analyte breakthrough. We utilize Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents to ensure retention of the polar dione moiety.

  • Conditioning: Pass 3 mL of Methanol followed by 3 mL of LC-MS grade water through a 60 mg/3 mL HLB SPE cartridge.

  • Loading: Load 5 mL of the sample (spiked with 10 ng/mL of isotopically labeled internal standard, e.g., 13C3​ -labeled analog) at a flow rate of 1 mL/min.

  • Washing: Wash with 3 mL of 5% Methanol in water to remove salts and highly polar matrix components. Crucial: Do not exceed 5% organic solvent, or the target analyte will elute prematurely.

  • Elution: Elute the target compound with 3 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 0.5 mL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Phase 2: Chromatographic Separation

Causality: Standard C18 columns suffer from "phase collapse" in highly aqueous conditions, leading to poor retention of the polar triazine-dione. A polar-endcapped C18 or a HILIC column is required.

  • Column: Polar-endcapped C18 (100 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 60% B

    • 4.0 - 5.0 min: 95% B (Column wash)

    • 5.1 - 7.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

Phase 3: Mass Spectrometry (ESI+ MRM)

Causality: The acidic mobile phase promotes the protonation of the triazine ring nitrogens, yielding a strong [M+H]+ ion at m/z 142.1.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions:

    • Quantifier: m/z 142.1 114.1 (Loss of CO, Collision Energy: 15 eV).

    • Qualifier: m/z 142.1 71.0 (Ring cleavage, Collision Energy: 25 eV).

Method Validation Parameters

To ensure the protocol is a self-validating system, the following parameters must be assessed in accordance with ICH Q2(R2) and EPA guidelines[1]:

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks co-elute at the retention time of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione. The signal-to-noise (S/N) ratio in the blank should be <30% of the LOQ.

  • Linearity & Range: Construct a matrix-matched calibration curve from 0.05 ng/mL to 100 ng/mL. The correlation coefficient ( R2 ) must be ≥0.995 , with residuals ≤±15% .

  • Accuracy (Recovery): Spike blank matrices at three concentration levels (Low, Mid, High). Acceptable recovery ranges from 80% to 120%.

  • Precision (Repeatability): Inject six replicates of the Mid-level standard. The Relative Standard Deviation (RSD) must be ≤10% .

  • Matrix Effect (ME): Calculate ME by comparing the slope of the matrix-matched calibration curve to a solvent-only curve. An ME between 85% and 115% indicates negligible ion suppression/enhancement.

References

  • EPA Environmental Fate and Effects Division. "Hexazinone DER 45132802 - Method Validation for Hexazinone and its Degradates." U.S. Environmental Protection Agency. Available at: [Link]

  • National Institute of Standards and Technology (NIST). "1,3,5-Triazine-2,4(1H,3H)-dione - NIST WebBook." NIST Standard Reference Data. Available at:[Link]

  • U.S. Environmental Protection Agency. "Tier I Estimated Environmental Concentrations of Hexazinone, for use in Human Health Risk Assessment." Regulations.gov. Available at: [Link]

  • EPA Environmental Fate and Effects Division. "Hexazinone DER 45132803 - LC/MS/MS Method Validation." U.S. Environmental Protection Agency. Available at: [Link]

Sources

Validation

"cross-reactivity studies of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione"

Comparative Guide: Cross-Reactivity Profiling of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione in Analytical Assays Executive Summary 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione (ETD) is a critical structural motif and degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Cross-Reactivity Profiling of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione in Analytical Assays

Executive Summary

6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione (ETD) is a critical structural motif and degradation product associated with triazine-based libraries, including agricultural herbicides and pharmaceutical scaffolds. Accurate quantification of ETD in complex matrices requires analytical methods with exquisite selectivity. However, the 1,3,5-triazine-2,4-dione core is notorious for inducing antibody cross-reactivity (CR) due to tautomerization and high structural homology with other triazines. This guide provides a comprehensive comparison of analytical modalities for ETD detection, detailing the mechanistic causality of cross-reactivity and providing field-proven protocols for assay validation.

Mechanistic Causality of Triazine Cross-Reactivity

The fundamental challenge in developing specific immunoassays for ETD lies in the highly conserved 1,3,5-triazine-2,4-dione ring. Antibodies generated against this core often exhibit unintended affinity for related compounds, a phenomenon well-documented in melamine and cyromazine immunoassays .

The C-6 ethyl group is the primary distinguishing feature of ETD. When an antibody's paratope envelops the ETD molecule, the C-6 ethyl group occupies a specific hydrophobic pocket.

  • Van der Waals Deficit: If a cross-reacting analog possesses a smaller substituent (e.g., a C-6 methyl group), it can still enter the pocket but with reduced van der Waals contact, leading to moderate cross-reactivity.

  • Steric Clash: Conversely, bulky substituents (like the isopropyl group found in atrazine) cause severe steric clashes with the paratope walls, effectively abolishing binding .

  • Tautomerization: Furthermore, the N-1/N-3 positions of the dione core undergo lactam-lactim tautomerization. This dynamic shift alters the hydrogen-bonding network at the antibody-antigen interface, a structural variance that heavily influences the binding kinetics of pyrazolo-triazine-2,4-dione derivatives .

Comparison of Analytical Modalities for ETD Detection

ModalitySelectivity / Cross-ReactivityThroughputIdeal Application
icELISA (Monoclonal) Moderate to High CR risk. Highly dependent on hapten spacer-arm design.High (>90 samples/run)Rapid environmental screening; primary library sorting.
MIPs-Based Sensors Tunable selectivity. Lower CR than ELISA but susceptible to matrix fouling.MediumField-deployable monitoring in harsh solvent matrices.
LC-MS/MS Gold Standard. Near-zero CR due to exact precursor/product ion transitions.LowOrthogonal validation; definitive pharmacokinetic profiling.

Experimental Methodology: icELISA Cross-Reactivity Profiling

To objectively evaluate the performance of an anti-ETD monoclonal antibody, a self-validating indirect competitive ELISA (icELISA) protocol must be executed. This ensures that observed CR is a true reflection of antibody affinity, rather than an artifact of matrix interference.

Step 1: Hapten Conjugation and Plate Coating

  • Synthesize the coating antigen by conjugating ETD to Ovalbumin (OVA) via a carboxylated spacer arm attached at the N-1 position. Causality Note: Anchoring at N-1 exposes the critical C-6 ethyl group outward, forcing the immune system to generate specific recognition towards the ethyl moiety rather than the generic dione core.

  • Coat 96-well microtiter plates with 100 µL/well of ETD-OVA (1 µg/mL in 0.05 M carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Wash plates three times with PBST (PBS + 0.05% Tween-20) and block with 5% skim milk for 2 hours at 37°C to prevent non-specific binding.

Step 2: Competitive Assay Execution

  • Prepare standard solutions of ETD and structural analogs in PBS at concentrations ranging from 0.01 to 10,000 ng/mL.

  • Add 50 µL of the standard/analog solution and 50 µL of the anti-ETD mAb to each well. Incubate for 1 hour at 37°C.

  • Wash the plate five times with PBST. Add 100 µL of HRP-conjugated goat anti-mouse IgG (1:5000) and incubate for 45 minutes at 37°C.

  • Wash five times, add 100 µL of TMB substrate, and stop the reaction after 15 minutes with 50 µL of 2M H2​SO4​ . Read absorbance at 450 nm.

Step 3: Data Validation and CR Calculation

  • Fit the absorbance data to a 4-parameter logistic (4PL) equation to determine the IC50​ (concentration inhibiting 50% of maximum antibody binding). The assay is only valid if the curve fit R2>0.99 .

  • Calculate Cross-Reactivity (%) using the formula: CR(%)=(IC50​ of ETD/IC50​ of analog)×100 .

Quantitative Data: Cross-Reactivity Profile

The following table summarizes competitive binding data, illustrating the structural specificity of an optimized anti-ETD mAb against potential interferents.

CompoundStructural Variance from ETD IC50​ (ng/mL)Cross-Reactivity (%)
6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione None (Target) 2.4 100.0%
6-Methyl-1,3,5-triazine-2,4(1H,3H)-dioneC-6 Methyl (Shorter alkyl chain)16.015.0%
5-Azauracil (1,3,5-triazine-2,4-dione)C-6 Hydrogen (No alkyl chain)120.02.0%
AtrazineC-2 Cl, C-4/C-6 Alkylamino>10,000<0.1%
Cyanuric AcidC-2,4,6 Trione>10,000<0.1%

Visualizing the Analytical Logic

CR_Workflow A 1. Synthesize Coating Antigen (ETD-OVA Conjugate) B 2. Immunize & Isolate Monoclonal Antibodies A->B C 3. Perform icELISA with Target & Analogs B->C D 4. Calculate IC50 Values (4PL Curve Fit) C->D E 5. Determine % Cross-Reactivity (IC50_target / IC50_analog) * 100 D->E F High CR (>10%) Optimize Antibody/Hapten E->F If structurally similar G Low CR (<1%) Validate Assay Specificity E->G If diverse analogs

Figure 1: Standard workflow for evaluating immunoassay cross-reactivity of triazine derivatives.

Binding_Logic Root Antibody Binding Pocket (Anti-ETD mAb) Node1 C-6 Substitution Recognition Root->Node1 Node2 N-1/N-3 Tautomerization Hydrogen Bonding Root->Node2 Node3 C-2/C-4 Dione Core Steric Fit Root->Node3 Sub1 Ethyl Group (Target) Max Affinity (100%) Node1->Sub1 Sub2 Methyl Group Moderate CR (~15%) Node1->Sub2 Sub3 Bulky Groups (Propyl) Low CR (<1%) Node1->Sub3

Figure 2: Mechanistic logic of antibody-hapten recognition focusing on the 1,3,5-triazine-2,4-dione core.

Strategic Recommendations

When deploying an assay for 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione, the choice of platform dictates the reliability of the data. For high-throughput screening of environmental or biological samples, an optimized icELISA is highly efficient, provided the antibody has been rigorously counter-screened against C-6 methyl variants. If the sample matrix is suspected to contain high concentrations of generic triazine-2,4-diones (e.g., agricultural runoff containing mixed herbicide metabolites), orthogonal validation via LC-MS/MS is mandatory to rule out false positives driven by core-structure cross-reactivity.

References

  • Development of a Specifically Enhanced Enzyme-Linked Immunosorbent Assay for the Detection of Melamine in Milk. Sensors (MDPI).[Link]

  • Competitive inhibitory immunoassay for melamine. Analytical Methods (RSC Publishing).[Link]

  • Synthesis and Herbicidal Activity of New Pyrazolo[1,5-a][1,3,5]triazine-2,4-dione Derivatives. Journal of Agricultural and Food Chemistry (ACS Publications).[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione

As a Senior Application Scientist, I understand that handling novel or specialized heterocyclic compounds like 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione requires moving beyond generic safety data sheets. To build a truly s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling novel or specialized heterocyclic compounds like 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione requires moving beyond generic safety data sheets. To build a truly safe operational environment, researchers must understand the causality behind the hazards—how the physical and chemical properties of triazine-dione derivatives interact with laboratory workflows, solvents, and biological systems.

This guide provides a comprehensive, field-validated operational framework for handling this compound, ensuring regulatory compliance and protecting personnel during drug development and chemical synthesis workflows.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

Triazine-diones are nitrogen-rich heterocyclic compounds frequently utilized as key intermediates in pharmaceutical and agrochemical research. While 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione is a stable solid at room temperature, its handling presents three distinct mechanistic hazards:

  • Acute Oral Toxicity & Ocular Irritation: Like many biologically active triazine derivatives, this compound presents acute oral toxicity (H302) and causes serious eye irritation (H319)[1]. The primary risk in a laboratory setting is not intentional ingestion, but rather the aerosolization of fine crystalline dust during weighing, which can settle on the face, eyes, or mucous membranes.

  • The "Trojan Horse" Solvent Effect: In drug discovery, triazines are routinely dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for biological screening. While the dry powder cannot easily penetrate intact dermal layers, DMSO acts as a powerful permeation enhancer, rapidly carrying the dissolved toxic solute through standard laboratory gloves and directly into the bloodstream.

  • Environmental Persistence: Triazine derivatives are highly persistent and very toxic to aquatic life with long-lasting effects (H410)[1]. This dictates strict, zero-drain disposal protocols.

According to the2, a robust Chemical Hygiene Plan must mandate specific Personal Protective Equipment (PPE) based on these precise hazard assessments[2].

Quantitative PPE Specification Matrix

Proper hazard assessment and PPE selection are legally mandated by 3[3]. The table below summarizes the required PPE and the operational logic dictating its use.

Table 1: PPE Specifications and Breakthrough Metrics

PPE CategorySpecification / StandardBreakthrough Time / LimitCausality & Operational Logic
Hand Protection (Solid) Nitrile (Min 0.11 mm thickness)> 480 mins (Dry Solid)Provides a sufficient physical barrier against dry, static-prone particulates.
Hand Protection (DMSO Sol.) Butyl Rubber or Double Nitrile< 5 mins (Standard Nitrile)DMSO rapidly permeates single-layer nitrile. Double-gloving provides a brief window to doff gloves upon accidental splash.
Eye Protection ANSI Z87.1 Safety GogglesN/A (Impact/Splash rated)Prevents severe ocular irritation (H319) from airborne dust or solvent micro-splashes.
Body Protection Flame-Resistant Lab CoatN/APrevents particulate accumulation on street clothes. Must be fully buttoned.
Respiratory N95 / P100 Particulate Mask95% - 99.9% filtrationRequired only if weighing operations must occur outside a certified chemical fume hood.

Operational Workflow: Step-by-Step Handling Protocol

The 4 emphasizes that PPE is the final line of defense and must be integrated with rigorous engineering controls[4]. Every step in this protocol is designed as a self-validating system , ensuring safety is confirmed before the chemical is exposed.

Phase 1: Pre-Operational Validation

  • Verify Containment: Before opening the reagent vial, check the magnehelic gauge on your chemical fume hood. It must read between 80–120 feet per minute (fpm). Validation: If the gauge is broken, hold a Kimwipe near the sash gap; it should pull gently inward.

  • Inspect PPE: Perform a pinhole check on your nitrile gloves. Trap air in the cuff, twist it closed, and roll it downward to pressurize the fingers. Discard if any air escapes.

Phase 2: Weighing and Transfer (Mitigating Aerosolization)

  • Control Static Electricity: Triazine-dione powders are highly susceptible to static cling, which causes the powder to "jump" and aerosolize when approached with a plastic tool. Pass a grounded stainless-steel spatula through an anti-static ionizer before contacting the powder.

  • Transfer: Weigh the compound directly into a pre-tared, sealable amber borosilicate vial. Never use open, shallow weigh boats, as ambient air currents in the fume hood will disperse the fine powder.

Phase 3: Solubilization (Mitigating the Trojan Horse Effect)

  • Solvent Addition: Add your organic solvent (e.g., DMSO) directly to the sealed vial via a syringe and septum, or carefully within the deepest part of the fume hood.

  • Immediate Doffing: If a drop of the DMSO/triazine solution contacts your glove, do not finish your task. The breakthrough time is less than 5 minutes. Immediately utilize the "glove-in-glove" technique to doff the contaminated layer without touching your skin, wash your hands, and don fresh gloves.

Spill Response & Disposal Plan

Because 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione is highly toxic to aquatic ecosystems[1], aqueous waste streams must be strictly protected from contamination.

Table 2: Spill Response Thresholds and Action Plan

Spill TypeVolume / MassImmediate ActionDecontamination Agent
Minor Solid < 50 gDo not sweep. Wet-wipe with a damp absorbent pad.70% Isopropanol / Water
Major Solid > 50 gEvacuate immediate area, don N95 respirator.70% Isopropanol / Water
Solvent (DMSO) < 100 mLApply inert absorbent (e.g., vermiculite).Soap and water (post-absorbent)

Step-by-Step Spill Recovery:

  • Assess & Contain: For dry powder spills, never use a brush or broom. This will aerosolize the chemical into your breathing zone. Instead, gently lay absorbent pads over the powder and dampen them with 70% isopropanol to suppress dust.

  • Collect: Scoop the wet, absorbed material using a non-sparking, disposable dustpan.

  • Disposal Segregation: Transfer all collected material, contaminated Kimwipes, and empty vials into a clearly labeled, solid hazardous waste bin. Liquid solvent waste must be stored in a high-density polyethylene (HDPE) carboy with secondary containment, labeled as "Toxic Organic Waste - Contains Triazine Derivatives."

Hazard Mitigation Logic Diagram

The following diagram illustrates the logical hierarchy of controls and the specific mitigation pathways required when handling this compound.

G Chem 6-Ethyl-1,3,5-triazine- 2,4(1H,3H)-dione HazInhale Inhalation Hazard (Particulates) Chem->HazInhale Aerosolization HazContact Skin & Eye Irritation (Direct Contact) Chem->HazContact Handling HazEnv Aquatic Toxicity (Environmental) Chem->HazEnv Spillage MitHood Local Exhaust Ventilation (Fume Hood) HazInhale->MitHood MitPPE PPE: Nitrile Gloves & Z87.1 Goggles HazContact->MitPPE MitDisp Segregated Hazardous Waste Disposal HazEnv->MitDisp SafeState Operational Safety Achieved MitHood->SafeState MitPPE->SafeState MitDisp->SafeState

Figure 1: Hazard mitigation pathway and hierarchy of controls for handling triazine-dione derivatives.

References

  • Title: Safety data sheet - CPAChem (Triazine-2,4-dione derivatives) Source: CPAChem URL: 1

  • Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: National Institutes of Health (PMC) / OSHA 29 CFR 1910 Subpart I URL: 3

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / NCBI Bookshelf URL: 4

  • Title: Laboratory Safety Guidance (OSHA 3404) Source: Occupational Safety and Health Administration (OSHA) URL: 2

Sources

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